HC-5404-Fu
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H24F2N4O3 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H24F2N4O3/c1-12(2)29-23(32)20-9-15(11-28-22(20)27)19-5-4-18(6-13(19)3)30-24(33)21(31)14-7-16(25)10-17(26)8-14/h4-12,21,31H,1-3H3,(H2,27,28)(H,29,32)(H,30,33)/t21-/m1/s1 |
InChIキー |
BRIWRAFDHZTJPE-OAQYLSRUSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)NC(=O)[C@@H](C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C2=CC(=CC(=C2)F)F)O)C3=CC(=C(N=C3)N)C(=O)NC(C)C |
製品の起源 |
United States |
Foundational & Exploratory
HC-5404-Fu: A Deep Dive into its Mechanism of Action in ER Stress Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent, selective, and orally bioavailable inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress. In the tumor microenvironment, conditions such as hypoxia, nutrient deprivation, and high metabolic demand lead to chronic ER stress. Cancer cells often hijack the UPR, particularly the PERK pathway, to promote their survival, adaptation, and resistance to therapy. This compound represents a promising therapeutic strategy by targeting this key survival mechanism. This technical guide provides an in-depth overview of the preclinical data supporting the mechanism of action of this compound in the context of ER stress.
Core Mechanism of Action: PERK Inhibition
The primary mechanism of action of this compound is the direct inhibition of PERK kinase activity. Under ER stress, PERK autophosphorylates and becomes activated. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis, which reduces the protein load on the ER. However, this also paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve ER stress and promote cell survival.
By inhibiting PERK, this compound prevents the phosphorylation of eIF2α and the subsequent downstream signaling cascade. This abrogation of the adaptive UPR pathway in cancer cells, which are often highly reliant on this pathway for survival, can lead to an accumulation of unresolved ER stress, ultimately triggering apoptosis and inhibiting tumor growth. Preclinical studies have demonstrated that this compound effectively inhibits PERK autophosphorylation and the expression of its downstream target, ATF4, in a dose-dependent manner.[1][2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of HC-5404
| Target Kinase | IC50 (nmol/L) | Assay Type | Notes |
| PERK | 23 | FRET-based biochemical assay | Potent inhibition of the primary target.[1][2][3][4] |
| ATF4 Expression | 88 | Cell-based Western blot | Inhibition of a key downstream effector of PERK signaling.[2] |
| GCN2 | >10,000 | FRET-based biochemical assay | High selectivity against other eIF2α kinases.[1] |
| HRI | >10,000 | FRET-based biochemical assay | High selectivity against other eIF2α kinases.[1] |
| PKR | >10,000 | FRET-based biochemical assay | High selectivity against other eIF2α kinases.[1] |
Data compiled from FRET-based biochemical assays and cell-based assays. A kinome scan of over 400 kinases showed no significant off-target interactions at 100 nM, demonstrating high selectivity.[1]
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of HC-5404
| Animal Model | Dose (mg/kg, PO) | Cmax (free drug, nmol/L) | Tmax (hours) | Half-life (hours) | Target Engagement (% pPERK Inhibition in Pancreas) |
| Mouse | 30 | 186 | ~1 | 2.22 | ~90% (early inhibition)[2] |
| Mouse | 100 | 839 | ~1 | 2.22 | Not reported |
Pharmacokinetic parameters were determined following a single oral dose. Pharmacodynamic target engagement was assessed by measuring the inhibition of phosphorylated PERK (pPERK) in pancreatic tissue.[2]
Table 3: In Vivo Antitumor Efficacy of this compound (Monotherapy and Combination)
| Tumor Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |
| 786-O RCC Xenograft | This compound | 30 mg/kg, PO, BID | 48% TGI[2] |
| MB49 Bladder Cancer (Syngeneic) | This compound | Not specified | 32% TGI[5] |
| MB49 Bladder Cancer (Syngeneic) | anti-PD-1 | Not specified | 53% TGI[5] |
| MB49 Bladder Cancer (Syngeneic) | This compound + anti-PD-1 | Not specified | 75% TGI[5] |
| 786-O RCC Xenograft (Axitinib-progressed) | This compound + Axitinib | 30 mg/kg (this compound), PO, BID | ~20% tumor regression[6][7] |
| RCC PDX Models (n=18) | This compound + Axitinib | 30 mg/kg (this compound), PO, BID | 9 out of 18 models showed ≥50% tumor regression[6][7] |
TGI (Tumor Growth Inhibition) and tumor regression data highlight the potential of this compound both as a monotherapy and in combination with immune checkpoint inhibitors and VEGFR-TKIs. Dosing for combination agents is described in the experimental protocols section.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the PERK Pathway
Caption: Mechanism of this compound in the PERK pathway.
Experimental Workflow for In Vivo Xenograft Studies
Caption: In vivo xenograft study workflow.
Detailed Experimental Protocols
In Vitro PERK Inhibition Assay
-
Cell Line: Human Embryonic Kidney (HEK)-293 cells.[2]
-
Procedure:
-
HEK-293 cells were plated and allowed to adhere.
-
Cells were pre-treated with various concentrations of this compound for 30 minutes.[2]
-
ER stress was induced by adding 1 µM tunicamycin (B1663573) for 4 hours.[2]
-
Cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined, and lysates were prepared for Western blot analysis.
-
-
Western Blot Analysis:
-
30 µg of protein lysate was loaded per lane on an SDS-PAGE gel.
-
Proteins were transferred to a nitrocellulose membrane.
-
Membranes were blocked and then incubated with primary antibodies against phospho-PERK (Thr982) and ATF4.
-
After washing, membranes were incubated with corresponding secondary antibodies.
-
Bands were visualized and quantified using a suitable imaging system.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Renal Cell Carcinoma (RCC) Xenograft Model
-
Animal Model: Female athymic nude mice.
-
Cell Lines: 786-O, A-498, Caki-1 human RCC cells.[3]
-
Procedure:
-
Tumor cells were implanted subcutaneously into the flanks of the mice.
-
Tumors were allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Mice were randomized into treatment groups (typically n=10 per group).[6]
-
Dosing Regimens:
-
This compound: Administered orally (PO) twice daily (BID) at doses ranging from 3 to 30 mg/kg, formulated in 0.5% methylcellulose.[6]
-
VEGFR-TKIs (examples):
-
-
Tumor volumes and body weights were measured regularly (e.g., twice weekly).
-
The study was continued for a pre-determined duration (e.g., 28 days) or until tumors reached a maximum size.[6]
-
-
Endpoint Analysis:
-
At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections were stained for markers of angiogenesis (e.g., CD31, SMA, Meca32) and ER stress (e.g., ASNS).[6][8]
-
Western Blot: Tumor lysates were analyzed for levels of pPERK, total PERK, and downstream targets of ATF4.[1]
-
Conclusion
This compound is a potent and highly selective inhibitor of PERK, a key mediator of the ER stress response. Preclinical data strongly support its mechanism of action, demonstrating robust inhibition of the PERK signaling pathway both in vitro and in vivo. This leads to significant antitumor activity, particularly in combination with agents that induce ER stress, such as VEGFR-TKIs. The ability of this compound to resensitize tumors to standard-of-care therapies and its favorable preclinical profile underscore its potential as a novel therapeutic agent for a range of solid tumors. Further clinical investigation is ongoing to translate these promising preclinical findings into benefits for patients.
References
- 1. targetmol.com [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hibercell.com [hibercell.com]
The Role of HC-5404-Fu in the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent and highly selective, orally bioavailable small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). PERK is a critical sensor and transducer in the Unfolded Protein Response (UPR), a fundamental cellular stress signaling pathway. In the tumor microenvironment, chronic activation of the UPR, and specifically the PERK pathway, enables cancer cells to adapt to conditions of hypoxia and nutrient deprivation, ultimately promoting their survival and proliferation. This compound disrupts this adaptive mechanism, leading to an accumulation of unresolved endoplasmic reticulum (ER) stress, which can trigger tumor cell apoptosis and inhibit tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the associated signaling pathways.
The Unfolded Protein Response and the Role of PERK
The Unfolded Protein Response (UPR) is a sophisticated signaling network that eukaryotic cells activate to cope with an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][2] The UPR aims to restore protein homeostasis by:
-
Temporarily halting protein translation to reduce the influx of new proteins into the ER.
-
Upregulating the expression of chaperone proteins to assist in protein folding.
-
Enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[3]
The UPR is orchestrated by three main ER transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[4] Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (Binding immunoglobulin protein). Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.[4]
PERK, a type I transmembrane protein kinase, plays a pivotal role in the UPR.[5] Its activation upon dissociation from BiP leads to its dimerization and autophosphorylation.[5] Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event has a dual effect: it globally attenuates protein synthesis, thereby reducing the protein load on the ER, but it also selectively promotes the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5] ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often through the induction of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[3]
In the context of cancer, the tumor microenvironment is often characterized by hypoxia, nutrient limitation, and oxidative stress, all of which can induce chronic ER stress.[6][7] Cancer cells can hijack the UPR, particularly the PERK pathway, as a survival mechanism to adapt to these harsh conditions.[6] By inhibiting PERK, this compound aims to block this adaptive response, thereby sensitizing cancer cells to ER stress-induced apoptosis.[8]
This compound: Mechanism of Action
This compound is the hemifumarate salt form of HC-5404, an orally bioavailable inhibitor of PERK.[8] By selectively binding to and inhibiting the kinase activity of PERK, HC-5404 prevents the phosphorylation of eIF2α and the subsequent downstream signaling events.[8] This inhibition of the PERK pathway disrupts the adaptive UPR, leading to unresolved ER stress and ultimately promoting tumor cell apoptosis and inhibiting tumor growth.[6][8] Preclinical studies have demonstrated that this compound can act as a monotherapy and also sensitize cancer cells to other treatments, such as vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[9]
Below is a diagram illustrating the unfolded protein response and the specific point of intervention for this compound.
Figure 1: The Unfolded Protein Response signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for HC-5404 from preclinical studies.
Table 1: In Vitro Potency of HC-5404
| Target | Assay Type | IC50 (nM) | Cell Line | Inducer | Reference |
| PERK | Biochemical Kinase Assay | 1 | - | - | [4] |
| PERK (autophosphorylation) | Cell-based | 23 | HEK-293 | Tunicamycin (B1663573) (1 µM) | [1][3] |
| ATF4 | Cell-based | 88 | HEK-293 | Tunicamycin (1 µM) | [1][10] |
Table 2: In Vivo Efficacy of HC-5404
| Tumor Model | Dosing Regimen | Outcome | Reference |
| 786-O renal cell carcinoma xenograft | 30 mg/kg, orally, twice daily | 48% tumor growth inhibition | [2] |
| 786-O renal cell carcinoma xenograft (with Axitinib) | 30 mg/kg, orally, twice daily | ~20% tumor regression in axitinib-progressing tumors | [11][12] |
Table 3: Phase 1a Clinical Trial (NCT04834778) Preliminary Results
| Parameter | Value |
| Number of Patients (evaluable for safety) | 23 |
| Dose Range Explored | 25 mg to 600 mg BID |
| Maximum Tolerated Dose (MTD) | Not determined |
| Common Treatment-Related Adverse Events | Nausea, fatigue, diarrhea, dry mouth |
| Efficacy (heavily pre-treated population) | 1 durable partial response (>2 years), multiple stable disease |
| Patients remaining on therapy >180 days | 4 (17.4%) |
| References:[9][13][14] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of HC-5404.
In Vitro PERK Inhibition Assay (Cell-based)
Objective: To determine the cellular potency of HC-5404 in inhibiting PERK autophosphorylation and downstream signaling.
Materials:
-
HEK-293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
HC-5404 stock solution in DMSO
-
Tunicamycin stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-PERK (Thr982), anti-PERK, anti-ATF4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Seed HEK-293 cells in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Pre-treat cells with varying concentrations of HC-5404 (e.g., 0-1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
ER Stress Induction: Add tunicamycin to a final concentration of 1 µM to all wells (except for the negative control) and incubate for an additional 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein samples and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phospho-PERK and ATF4 to total PERK and the loading control, respectively. Calculate IC50 values using a suitable software.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of HC-5404 as a single agent or in combination with other therapies in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
786-O renal cell carcinoma cells
-
Matrigel
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation: Culture 786-O cells and resuspend in a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 150-200 mm³), randomize mice into treatment groups.
-
Treatment Administration: Administer this compound (e.g., 30 mg/kg) orally, twice daily. For combination studies, administer the other therapeutic agent according to its established protocol. The vehicle control group receives the formulation without the active compound.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the core signaling pathway and a typical experimental workflow.
Figure 2: Logical flow of this compound's mechanism of action in the tumor microenvironment.
Figure 3: A typical experimental workflow for the evaluation of a PERK inhibitor like HC-5404.
Conclusion
This compound is a promising therapeutic agent that targets a key survival pathway in cancer cells. By inhibiting PERK, this compound effectively disrupts the adaptive unfolded protein response, leading to tumor cell death. The preclinical data demonstrate its potency and selectivity, and the preliminary results from the Phase 1a clinical trial are encouraging, showing a manageable safety profile and signs of clinical activity. Further clinical investigation, particularly in combination with other anti-cancer therapies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of solid tumors.
References
- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 4. HC-5404 | PERK inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 10. hibercell.com [hibercell.com]
- 11. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A PERK specific inhibitor blocks metastatic progression by limiting integrated stress response-dependent survival of quiescent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Study of this compound to Establish the Maximum Tolerated Dose (MTD) [clin.larvol.com]
HC-5404-Fu: A Technical Guide to a Selective PERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is the hemifumarate salt form of HC-5404, an orally bioavailable and potent small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1] PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR).[2][3][4] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells can exploit the UPR to adapt and survive.[4][5] By selectively inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other anti-cancer agents, particularly in solid tumors such as renal cell carcinoma.[6] A Phase 1a clinical trial (NCT04834778) has been completed to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[7][8][9][10][11]
Mechanism of Action
Under conditions of ER stress, such as the accumulation of unfolded proteins, the chaperone protein BiP/GRP78 dissociates from the luminal domain of PERK, leading to its oligomerization and autophosphorylation.[3][4] Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which results in the attenuation of global protein synthesis.[3][4] Paradoxically, this also leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis.[2][3] this compound, as a selective PERK inhibitor, blocks the initial autophosphorylation and activation of PERK, thereby preventing the downstream signaling cascade. This inhibition of the PERK-mediated stress adaptation pathway can be particularly effective in combination with therapies that induce ER stress, such as VEGFR tyrosine kinase inhibitors (TKIs).[6]
Quantitative Data
The following tables summarize the key quantitative data for HC-5404.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Notes |
| PERK | FRET-based biochemical assay | 23 | Potent enzymatic inhibition.[6] |
| ATF4 | Cellular Assay | 88 | Inhibition of downstream effector.[6] |
| Other Kinases | Biochemical TreeSpot kinome panel (>400 kinases) | No significant interactions at 100 nM | Highly selective for PERK.[3] |
Table 2: Preclinical Pharmacokinetics in Mice
| Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Half-life (hr) |
| 30 | ~1500 | <1 | ~4000 | ~2.2 |
| 100 | ~5000 | <1 | ~12000 | ~2.2 |
| Data derived from graphical representations in preclinical studies.[4][12] |
Table 3: Preclinical Efficacy in Renal Cell Carcinoma (RCC) Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Notes |
| 786-O | HC-5404 (30 mg/kg) + Axitinib (30 mg/kg) | Significant enhancement over monotherapy, leading to tumor stasis/regression. | Combination enhances antiangiogenic effects.[1][4] |
| 786-O | HC-5404 (30 mg/kg) + Lenvatinib (10 mg/kg) | Significant enhancement over monotherapy, leading to tumor stasis/regression. | Combination enhances antiangiogenic effects.[4] |
| A498, Caki-1 | HC-5404 + VEGFR-TKIs | Enhanced tumor growth inhibition. | Sensitivity to combination is independent of VHL mutation status.[1] |
| Patient-Derived Xenografts (PDX) | HC-5404 + Axitinib | 9 out of 18 models showed ≥50% tumor regression. | Broad responsiveness to the combination treatment.[4][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory practices.
1. FRET-based PERK Kinase Assay
This assay is used to determine the in vitro potency of this compound in inhibiting PERK kinase activity.
-
Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the phosphorylation of a substrate (e.g., eIF2α) by PERK. A fluorescent signal is generated when a europium-labeled anti-phospho-substrate antibody and an acceptor-labeled anti-substrate antibody are brought into proximity upon substrate phosphorylation.
-
Materials:
-
Recombinant PERK kinase domain
-
eIF2α substrate with a Flag tag
-
ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 150 mM NaCl, 0.01% Tween 20)
-
This compound serially diluted in DMSO
-
Anti-Flag antibody labeled with an acceptor fluorophore (e.g., d2)
-
Anti-phospho-eIF2α (Ser51) antibody labeled with a donor fluorophore (e.g., Eu³⁺ cryptate)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET detection
-
-
Procedure:
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of PERK enzyme (e.g., 8 nM final concentration) to each well and pre-incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 1 µL of a mixture of eIF2α substrate and ATP (e.g., 1 µM final concentration for each).
-
Incubate for 45 minutes at room temperature.
-
Stop the reaction and add the detection reagents: anti-Flag-d2 and anti-p-eIF2α-Eu³⁺ antibodies.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. Western Blot for PERK Phosphorylation
This method is used to assess the inhibition of PERK autophosphorylation in cells treated with this compound.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. The phosphorylation status of PERK can be determined by using antibodies specific to the phosphorylated form of the protein.
-
Materials:
-
Cultured cells (e.g., HEK293)
-
ER stress inducer (e.g., tunicamycin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PERK (Thr980), anti-total PERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with this compound or DMSO for 1-2 hours.
-
Induce ER stress by adding an agent like tunicamycin (B1663573) (e.g., 1 µM) for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature by boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-PERK primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total PERK antibody as a loading control.
-
3. Immunohistochemistry (IHC) for Downstream Targets
IHC is used to visualize the expression and localization of PERK pathway proteins (e.g., ATF4, ASNS) in tumor tissue sections from in vivo studies.
-
Principle: IHC uses antibodies to detect antigens in cells of a tissue section. The antibody-antigen interaction is visualized using a chromogenic or fluorescent detection system.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody (e.g., anti-ATF4 or anti-ASNS)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
-
-
Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by boiling the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with buffer (e.g., PBS) and incubate with a biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
Wash and apply DAB substrate until the desired stain intensity develops.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Image the slides with a microscope.
-
4. LC-MS/MS for this compound Quantification in Plasma
This method is used for pharmacokinetic analysis by quantifying the concentration of this compound in plasma samples.
-
Principle: Liquid chromatography (LC) separates the drug from other plasma components, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and quantification.
-
Materials:
-
Plasma samples from treated animals
-
Internal standard (e.g., a stable isotope-labeled version of HC-5404)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)
-
LC-MS/MS system
-
-
Procedure:
-
Spike plasma samples with the internal standard.
-
Precipitate proteins by adding a solvent like acetonitrile, then vortex and centrifuge.
-
Transfer the supernatant and dilute if necessary.
-
Inject a small volume of the sample onto the LC column.
-
Separate the analyte from matrix components using a gradient elution with the mobile phases.
-
The eluent is introduced into the mass spectrometer.
-
Ionize the analyte (e.g., using electrospray ionization) and select the precursor ion.
-
Fragment the precursor ion and detect a specific product ion.
-
Quantify the analyte by comparing its peak area to that of the internal standard, using a standard curve.
-
References
- 1. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 2. HC-5404 / HiberCell, LG Chem [delta.larvol.com]
- 3. hibercell.com [hibercell.com]
- 4. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hibercell.com [hibercell.com]
- 6. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 9. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Human ATF4 Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
- 12. Item - Supplementary Table ST2 from PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 13. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of HC-5404-Fu: A PERK Inhibitor for Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
HC-5404-Fu is a novel, orally bioavailable, and highly selective small molecule inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] As a key sensor of the unfolded protein response (UPR), PERK plays a critical role in tumor cell adaptation to the harsh microenvironment characterized by hypoxia, nutrient deprivation, and oxidative stress.[3][4] By inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity, both as a monotherapy and in combination with other anticancer agents, particularly in sensitizing renal cell carcinoma to vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors.[5] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.
Introduction
The tumor microenvironment presents significant challenges to cancer cell survival, including nutrient and oxygen deprivation, which trigger the endoplasmic reticulum (ER) stress response. A central component of this adaptive pathway is the PERK signaling cascade. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis while paradoxically promoting the translation of specific stress-responsive proteins, such as activating transcription factor 4 (ATF4). This allows cancer cells to conserve resources and initiate pro-survival programs.
This compound, the hemifumarate salt of HC-5404, emerges as a promising therapeutic agent that targets this critical survival mechanism.[1][2] Its high selectivity and potency against PERK offer a strategic advantage in disrupting tumor adaptation and survival.[6] This technical guide delves into the core pharmacological characteristics of this compound, presenting key preclinical data and methodologies to support further research and development in the field of oncology.
Mechanism of Action
This compound exerts its anti-neoplastic effects by directly inhibiting the kinase activity of PERK.[1][2] Under conditions of ER stress, PERK is activated through autophosphorylation. This compound binds to the ATP-binding pocket of PERK, preventing this autophosphorylation and subsequent activation. This blockade of PERK signaling inhibits the phosphorylation of eIF2α and the downstream expression of ATF4 and its target genes, which are crucial for resolving ER stress and promoting cell survival. The sustained ER stress due to PERK inhibition ultimately triggers apoptotic pathways in cancer cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 23 nM | Not Specified | Biochemical Assay | [7] |
Table 2: In Vivo Efficacy in Renal Cell Carcinoma (RCC) Xenograft Models
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| 786-O | This compound + Axitinib | 30 mg/kg (this compound), 30 mg/kg (Axitinib) | Tumor Regression | [5] |
| 786-O | This compound + Lenvatinib | 30 mg/kg (this compound), 10 mg/kg (Lenvatinib) | Enhanced Tumor Growth Inhibition | [5] |
| 786-O | This compound + Cabozantinib | 30 mg/kg (this compound), 30 mg/kg (Cabozantinib) | Tumor Regression | [5] |
| 786-O | This compound + Sunitinib | 30 mg/kg (this compound), 40 mg/kg (Sunitinib) | Enhanced Tumor Growth Inhibition | [5] |
| Axitinib-resistant 786-O | This compound + Axitinib | Not Specified | ~20% Tumor Regression | [5] |
| RCC PDX Models (18 models) | This compound + Axitinib | Not Specified | ≥50% Tumor Regression in 9/18 Models | [5] |
Table 3: Preclinical Pharmacokinetics in Mice
| Dosage | Time Point | Mean Free Drug Concentration (ng/mL) | Reference |
| 30 mg/kg (oral) | 1 hour | ~100 | [8] |
| 30 mg/kg (oral) | 4 hours | ~200 | [8] |
| 30 mg/kg (oral) | 8 hours | ~150 | [8] |
| 30 mg/kg (oral) | 24 hours | <50 | [8] |
| 100 mg/kg (oral) | 1 hour | ~300 | [8] |
| 100 mg/kg (oral) | 4 hours | ~800 | [8] |
| 100 mg/kg (oral) | 8 hours | ~600 | [8] |
| 100 mg/kg (oral) | 24 hours | ~100 | [8] |
Experimental Protocols
In Vivo Xenograft Studies
This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in combination with VEGFR-TKIs in RCC xenograft models.[5]
Protocol Steps:
-
Cell Culture: 786-O renal cell carcinoma cells are cultured in appropriate media until they reach the desired confluency for implantation.
-
Animal Model: Female athymic nude mice are used for the study.
-
Tumor Implantation: 786-O cells are harvested, resuspended in a suitable matrix (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers until they reach an average size of 150-250 mm³.
-
Randomization and Dosing: Mice are randomized into treatment groups (typically 8-10 animals per group). This compound is formulated in 0.5% methylcellulose (B11928114) and administered orally twice a day. VEGFR-TKIs are formulated as specified (e.g., Axitinib in 0.5% carboxymethylcellulose) and administered orally.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study (e.g., for 28 days).
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for further analysis, such as immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31, MECA-32) and Western blot analysis for PERK pathway proteins (e.g., pPERK, ATF4).
Western Blot Analysis of PERK Pathway Modulation
This protocol describes the detection of PERK pathway proteins in cell lysates or tumor homogenates by Western blotting.
Protocol Steps:
-
Sample Preparation: Cells are lysed or tumor tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for pPERK, total PERK, ATF4, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clinical Development
This compound is currently being evaluated in a Phase 1a clinical trial (NCT04834778) to establish its maximum tolerated dose (MTD), safety, and tolerability in patients with selected metastatic solid tumors, including renal cell carcinoma, gastric cancer, breast cancer, and small-cell lung cancer.[2][6][9] The study is also assessing the pharmacokinetic parameters and preliminary anti-tumor activity of this compound.[6][9]
Conclusion
This compound is a potent and selective PERK inhibitor with a clear mechanism of action that addresses a key survival strategy employed by cancer cells. The preclinical data strongly support its potential as an anti-neoplastic agent, particularly in combination with standard-of-care therapies like VEGFR-TKIs in renal cell carcinoma. The ongoing clinical evaluation will be crucial in determining the safety and efficacy of this compound in cancer patients and its future role in oncology. The detailed pharmacological properties and experimental methodologies presented in this guide provide a solid foundation for further investigation into this promising therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. HiberCell to Present Pre-clinical Data on its Novel GCN2 Activator and PERK Inhibitor Programs at the American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]
- 4. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 5. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hibercell.com [hibercell.com]
- 7. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. HC-5404 / HiberCell, LG Chem [delta.larvol.com]
HC-5404-Fu: A Technical Overview of a First-in-Class PERK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is a first-in-class, orally bioavailable, and selective small molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] Developed by HiberCell, this compound is being investigated for its potential to overcome therapeutic resistance and prevent cancer relapse and metastasis by modulating the unfolded protein response (UPR), a key cellular stress response pathway.[3][4][5] This technical guide provides a comprehensive overview of the discovery, development timeline, mechanism of action, preclinical data, and clinical trial progress of this compound.
Discovery and Development Timeline
The development of this compound has progressed from preclinical studies to clinical evaluation, marked by several key milestones:
| Date | Milestone | Details |
| Late 2020 | Investigational New Drug (IND) Application Approval | The U.S. Food and Drug Administration (FDA) approved the IND application for this compound, allowing for the initiation of clinical trials.[4] |
| June 10, 2021 | Initiation of Phase 1a Clinical Trial | HiberCell announced the start of a Phase 1a, multicenter, open-label, dose-escalation trial (NCT04834778) of orally administered this compound in patients with select metastatic solid tumors.[3][4] |
| September 8, 2021 | FDA Fast Track Designation | The FDA granted Fast Track designation to this compound for the treatment of solid tumors, aiming to facilitate its development and expedite its review. |
| November 27, 2023 | Completion of Phase 1a Study Announced | HiberCell announced the successful completion of the Phase 1a study, reporting a favorable safety profile and preliminary signs of efficacy.[2] |
| November 4, 2025 | Development and Option Agreement with AVEO Oncology | HiberCell entered into an exclusive agreement with AVEO Oncology to develop HC-5404 alone and in combination with FOTIVDA® (tivozanib), a VEGFR tyrosine kinase inhibitor. |
Mechanism of Action: Targeting the PERK Pathway
This compound exerts its anti-cancer effects by inhibiting PERK, a key sensor of endoplasmic reticulum (ER) stress.[1] In the tumor microenvironment, conditions such as hypoxia and nutrient deprivation lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the UPR.[6] PERK activation is a central component of the UPR, initiating a signaling cascade that helps cancer cells adapt and survive under these stressful conditions.[7][8]
By inhibiting PERK, this compound disrupts this adaptive response, which can lead to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have also suggested that this compound can reprogram the immunosuppressive tumor microenvironment.[4]
Caption: Simplified PERK Signaling Pathway and Inhibition by this compound.
Preclinical Studies
A summary of key preclinical findings for this compound is presented below.
In Vitro and In Vivo Monotherapy Studies
| Parameter | Result |
| Target Selectivity | Highly selective and potent inhibitor of PERK. |
| In Vivo Efficacy | Demonstrable monotherapy anti-tumor activity.[4] |
| Tolerability | Well-tolerated in preclinical studies across species.[4] |
Combination Studies with VEGFR Tyrosine Kinase Inhibitors (TKIs)
Preclinical studies have explored the synergistic effects of this compound with VEGFR TKIs in renal cell carcinoma (RCC) models.
| Combination Agent | Cancer Model | Key Findings |
| Axitinib, Cabozantinib, Lenvatinib, Sunitinib | 786-O RCC xenografts | Enhanced anti-tumor efficacy with the combination therapy. |
| Axitinib | 786-O RCC xenografts that progressed on axitinib | The addition of HC-5404 induced tumor regression of approximately 20%. |
| Axitinib | 18 RCC patient-derived xenograft (PDX) models | 9 out of 18 models showed ≥50% tumor regression from baseline with the combination.[9] |
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are outlined below. These represent generalized procedures based on available information.
Xenograft Tumor Model Protocol
This protocol describes the general workflow for establishing and treating xenograft tumor models to evaluate the efficacy of this compound.
Caption: Generalized Xenograft Model Workflow.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., 786-O, A-498, Caki-1 for RCC studies) are cultured in appropriate media and conditions.
-
Implantation: A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable buffer (e.g., PBS) and subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into different treatment groups.
-
Treatment Administration:
-
This compound is administered orally, typically twice daily (BID).
-
Combination agents (e.g., VEGFR TKIs) are administered according to their established protocols.
-
A vehicle control group receives the same formulation without the active drug.
-
-
Continued Monitoring: Tumor volume and mouse body weight are measured throughout the study to assess efficacy and toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a specific size or after a predetermined duration.
-
Tissue Collection and Analysis: Tumors are excised for further analysis, such as immunohistochemistry (IHC) to examine protein expression and Western blotting to assess pathway modulation.
Immunohistochemistry (IHC) Protocol
This protocol provides a general outline for IHC staining of tumor tissues to assess protein expression and localization.
Procedure:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.
-
Blocking: Sections are incubated with a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for the proteins of interest (e.g., markers of angiogenesis or cell stress).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: A chromogenic substrate is used to visualize the antibody binding.
-
Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.
Clinical Development: Phase 1a Trial (NCT04834778)
The first-in-human study of this compound was a Phase 1a, multicenter, open-label, dose-escalation trial designed to evaluate its safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and preliminary anti-tumor activity.
Study Design
| Parameter | Description |
| Trial Identifier | NCT04834778 |
| Phase | 1a |
| Study Design | Open-label, dose-escalation |
| Patient Population | Patients with selected metastatic solid tumors, including renal cell carcinoma (RCC), gastric cancer (GC), metastatic breast cancer (MBC), and small-cell lung cancer (SCLC).[4] |
| Primary Objectives | To determine the MTD and assess the safety and tolerability of this compound.[4] |
| Secondary Objectives | To evaluate the PK profile and preliminary anti-tumor activity of this compound.[4] |
| Dose Escalation | Starting at 25 mg twice daily (BID), with escalation to 50, 100, 200, 400, and 600 mg BID.[10] |
Key Clinical Findings
| Finding | Details |
| Safety and Tolerability | Favorable safety and tolerability profile. The MTD was not reached in the 23 evaluable patients.[2] |
| Most Common Adverse Events | Nausea, fatigue, diarrhea, and dry mouth.[2] |
| Pharmacokinetics (PK) | Dose-dependent exposure was observed.[2] |
| Pharmacodynamics (PD) | Pathway engagement was confirmed even at the starting dose of 25 mg.[2] |
| Preliminary Efficacy | - One durable partial response (ongoing for over two years) in a patient with RCC.[2]- Stable disease observed in multiple patients.[2]- 17.4% of patients (4 out of 23) remained on therapy for over 180 days.[2] |
Future Directions
The promising preclinical and Phase 1a clinical data for this compound support its continued development, particularly in combination with other anti-cancer agents. The recent partnership with AVEO Oncology to explore HC-5404 in combination with the VEGFR TKI tivozanib (B1683842) in RCC highlights a key area of future investigation. Further clinical studies will be crucial to fully elucidate the therapeutic potential of this novel PERK inhibitor in various solid tumors.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
- 1. Facebook [cancer.gov]
- 2. hibercell.com [hibercell.com]
- 3. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 4. hibercell.com [hibercell.com]
- 5. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 6. hibercell.com [hibercell.com]
- 7. PERK integrates oncogenic signaling and cell survival during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Efficacy of HC-5404-Fu: A Technical Overview for Cancer Research Professionals
Introduction: HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent and highly selective, orally bioavailable small molecule inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a critical sensor in the unfolded protein response (UPR), a cellular stress response pathway that is often co-opted by cancer cells to survive in the harsh tumor microenvironment characterized by hypoxia and nutrient deprivation. By inhibiting PERK, this compound disrupts this pro-survival signaling, leading to apoptosis in cancer cells. This technical guide summarizes the key in vitro studies that characterize the activity and mechanism of action of this compound on cancer cell lines.
Biochemical and Cellular Activity of HC-5404
HC-5404 has been demonstrated to be a potent and selective inhibitor of PERK kinase activity in both biochemical and cellular assays. Its inhibitory activity is significantly higher for PERK compared to other closely related integrated stress response (ISR) kinases.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of HC-5404 against PERK and other ISR kinases, as well as its effect on downstream signaling in a cellular context.
| Assay Type | Target/Endpoint | Cell Line | IC50 (nM) |
| Biochemical FRET-based | PERK | N/A | 1 |
| Biochemical FRET-based | GCN2 (EIF2AK4) | N/A | >2,000 |
| Biochemical FRET-based | HRI (EIF2AK1) | N/A | >2,000 |
| Biochemical FRET-based | PKR (EIF2AK2) | N/A | >2,000 |
| Cellular (Western Blot) | pPERK (T982) Autophosphorylation | HEK-293 | 23 |
| Cellular (Western Blot) | ATF4 Expression | HEK-293 | 88 |
Data sourced from biochemical and cellular assays.[1][2][3]
Experimental Protocols
Biochemical Kinase Inhibition Assay (FRET-based)
Objective: To determine the in vitro potency and selectivity of HC-5404 against PERK and other ISR kinases (GCN2, HRI, PKR).
Methodology:
-
Recombinant target kinases are incubated with ATP and a fluorescently labeled eIF2α substrate in a suitable assay buffer.
-
HC-5404 is added in a series of dilutions to determine its inhibitory effect on the kinase-mediated phosphorylation of the eIF2α substrate.
-
The assay is based on Förster Resonance Energy Transfer (FRET), where the phosphorylation event leads to a change in the FRET signal.
-
The IC50 values are calculated by measuring the concentration of HC-5404 required to inhibit 50% of the kinase activity.[1][3]
Cellular PERK Pathway Inhibition Assay (Western Blot)
Objective: To measure the ability of HC-5404 to inhibit PERK signaling in a cellular context.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured in standard growth medium.[2]
-
Compound Treatment: Cells are pre-treated with a dilution series of HC-5404 for 30 minutes.[2]
-
ER Stress Induction: Endoplasmic reticulum stress is induced by treating the cells with 1 µM tunicamycin (B1663573) for 4 hours.[2][3]
-
Cell Lysis: Cells are lysed using RIPA buffer, and total protein concentration is determined.[2]
-
Western Blot Analysis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with specific primary antibodies against phosphorylated PERK (p-PERK T982) and ATF4, followed by incubation with appropriate secondary antibodies.[2][3]
-
Data Analysis: The intensity of the bands corresponding to p-PERK and ATF4 is quantified and normalized to a loading control. IC50 values are calculated based on the concentration-dependent inhibition of p-PERK and ATF4 expression.[2][3]
Visualizing the Mechanism and Workflow
This compound Mechanism of Action
The following diagram illustrates the signaling pathway targeted by this compound. Under conditions of endoplasmic reticulum (ER) stress, PERK is activated through autophosphorylation. This leads to the phosphorylation of eIF2α, which in turn promotes the translation of ATF4. ATF4 then upregulates genes involved in the UPR, promoting cell survival. This compound inhibits the initial autophosphorylation of PERK, thereby blocking the entire downstream signaling cascade.
Caption: Mechanism of action of this compound in inhibiting the PERK signaling pathway.
Experimental Workflow for Cellular Assay
The workflow for assessing the cellular activity of this compound involves a series of sequential steps, from cell culture to data analysis.
Caption: Workflow for determining the cellular potency of this compound.
Conclusion
The in vitro data for this compound strongly support its characterization as a potent and highly selective inhibitor of the PERK kinase. Its ability to block the PERK signaling pathway at nanomolar concentrations in cellular assays provides a clear mechanism for its anti-tumor activity. These findings have paved the way for further preclinical and clinical investigations of this compound as a promising therapeutic agent for cancers that rely on the unfolded protein response for their survival and progression.[4][5]
References
The Selective PERK Inhibitor HC-5404-Fu: A Technical Guide to its Impact on eIF2α Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HC-5404-Fu, the hemifumarate salt of HC-5404, is a potent and highly selective, orally bioavailable inhibitor of the serine/threonine kinase PERK (Protein kinase R-like endoplasmic reticulum kinase). PERK is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the Unfolded Protein Response (UPR). Upon activation by ER stress, PERK phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event attenuates global protein synthesis to reduce the load of misfolded proteins in the ER, while selectively promoting the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4), to initiate a pro-survival signaling cascade.
By directly inhibiting PERK, this compound effectively prevents the phosphorylation of eIF2α, thereby disrupting the adaptive UPR signaling pathway. This mechanism of action can lead to the induction of apoptosis in tumor cells and has been shown to sensitize cancer cells to other therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of the effect of this compound on eIF2α phosphorylation, including quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Data Presentation: The Inhibitory Effect of HC-5404 on the PERK Signaling Axis
The following tables summarize the quantitative data regarding the inhibitory activity of HC-5404 on PERK and its downstream effector, ATF4. The inhibition of PERK directly correlates with a reduction in eIF2α phosphorylation.
| Target | Inhibitor | IC50 | Assay Type | Cell Line | Notes |
| PERK | HC-5404 | 1 nmol/L | Cell-free biochemical assay | - | Demonstrates high potency and selectivity for PERK.[2] |
| pPERK (Thr982) | HC-5404 | 23 nmol/L | Cellular Assay (Western Blot) | HEK-293 | Cells were treated with 1 µmol/L tunicamycin (B1663573) to induce ER stress.[2][4] |
| ATF4 Expression | HC-5404 | 88 nmol/L | Cellular Assay (Western Blot) | HEK-293 | Inhibition of ATF4 is a direct downstream consequence of preventing eIF2α phosphorylation.[2] |
| Kinase Selectivity of HC-5404 | |
| Kinase | IC50 |
| PERK | 1 nmol/L |
| GCN2 | 2.17 µmol/L |
| HRI | 2.96 µmol/L |
| PKR | > 10 µmol/L |
| This data highlights the >2,000-fold biochemical selectivity of HC-5404 for PERK over other eIF2α kinases.[2] |
Signaling Pathway Visualization
The following diagram illustrates the canonical PERK-eIF2α signaling pathway under ER stress and the point of intervention for this compound.
Caption: The PERK/eIF2α signaling pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on eIF2α phosphorylation.
Western Blot Analysis of eIF2α Phosphorylation
This protocol describes the detection and quantification of phosphorylated eIF2α (p-eIF2α) in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents (media, serum, etc.)
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-total eIF2α
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK-293) in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., 1 µM tunicamycin) for the desired duration (e.g., 4 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-eIF2α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST three times for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total eIF2α and a housekeeping protein like β-actin.
-
Perform densitometric analysis of the bands using appropriate software to quantify the relative levels of p-eIF2α.
-
In Vitro PERK Kinase Assay
This protocol outlines a method to directly measure the inhibitory effect of this compound on PERK kinase activity in a cell-free system.
Materials:
-
Recombinant active PERK kinase
-
Recombinant eIF2α protein (substrate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for non-radioactive assay)
-
This compound
-
96-well assay plates
-
Scintillation counter or luminometer
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant active PERK, and recombinant eIF2α substrate.
-
Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for the radioactive method).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Radioactive Method: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of PERK activity inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Visualization
The following diagram provides a visual representation of the Western blot workflow for assessing eIF2α phosphorylation.
Caption: Workflow for assessing eIF2α phosphorylation via Western blotting.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that targets a key node in the Unfolded Protein Response. Its high potency and selectivity in inhibiting PERK-mediated eIF2α phosphorylation provide a precise mechanism for modulating cellular stress responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the PERK/eIF2α signaling axis in various disease contexts, particularly in oncology. The ongoing clinical development of this compound will further elucidate its therapeutic utility.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 5. hibercell.com [hibercell.com]
- 6. biospace.com [biospace.com]
Preclinical Antitumor Activity of HC-5404-Fu: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data on the antitumor activity of HC-5404-Fu, a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). The data presented herein summarizes the current understanding of its mechanism of action, in vitro potency, and in vivo efficacy in various cancer models, with a particular focus on renal cell carcinoma.
Executive Summary
This compound is the hemifumarate salt form of HC-5404, an orally bioavailable small molecule inhibitor of PERK. PERK is a critical sensor of endoplasmic reticulum (ER) stress within the unfolded protein response (UPR) pathway. In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells exploit the UPR to adapt and survive. By inhibiting PERK, this compound disrupts this adaptive stress response, leading to tumor cell apoptosis and inhibition of tumor growth. Preclinical studies have demonstrated that this compound exhibits monotherapy antitumor activity and can sensitize cancer cells to other therapies, such as vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[1][2]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Potency of HC-5404
| Cell Line | Assay Type | Endpoint | Inducer (Concentration) | IC50 (nmol/L) |
| HEK-293 | Western Blot | p-PERK (T982) Inhibition | Tunicamycin (B1663573) (1 µmol/L) | 23 |
| HEK-293 | Western Blot | ATF4 Expression Inhibition | Tunicamycin (1 µmol/L) | 88 |
Table 2: In Vivo Antitumor Efficacy of HC-5404 as a Monotherapy
| Tumor Model | Treatment | Duration | Endpoint | Result |
| 786-O Renal Cell Carcinoma Xenograft | HC-5404 (30 mg/kg, PO, BID) | 28 days | Tumor Growth Inhibition (TGI) | 48% TGI |
| CAPAN-2 Pancreatic Xenograft | HC-5404 (30 and 100 mg/kg, PO, BID) | 48 days | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition |
Table 3: In Vivo Antitumor Efficacy of HC-5404 in Combination with VEGFR-TKIs in Renal Cell Carcinoma (RCC) Models
| Tumor Model | Combination Treatment | Endpoint | Result |
| 786-O, A498, Caki-1 Xenografts | HC-5404 + Sunitinib (B231), Axitinib (B1684631), Lenvatinib, or Cabozantinib | Tumor Growth Inhibition | Significant enhancement of tumor growth inhibition compared to monotherapies, leading to tumor stasis or regression.[3] |
| 786-O Xenografts (Axitinib-progressed) | HC-5404 + Axitinib | Tumor Regression | ~20% tumor regression in xenografts that had previously progressed on axitinib monotherapy.[2][4] |
| 18 RCC Patient-Derived Xenograft (PDX) Models | HC-5404 + Axitinib | Tumor Regression (≥50% from baseline) | 9 out of 18 models responded with ≥50% tumor regression.[2][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro PERK Inhibition Assay
Objective: To determine the in vitro potency of HC-5404 in inhibiting PERK phosphorylation and downstream signaling.
Cell Line: Human Embryonic Kidney (HEK-293) cells.
Protocol:
-
Cell Culture: HEK-293 cells were cultured in appropriate media and plated at a density of 1 x 10^6 cells per well.
-
Compound Treatment: Cells were pre-treated with various concentrations of HC-5404 for 30 minutes.
-
ER Stress Induction: Endoplasmic reticulum stress was induced by adding tunicamycin to a final concentration of 1 µmol/L.
-
Incubation: Cells were incubated for 4 hours following the addition of tunicamycin.
-
Cell Lysis: Cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: 30 µg of protein lysate was subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against phospho-PERK (Threonine 982) and ATF4. Total protein was used for normalization.
-
Data Analysis: Band intensities were quantified, and IC50 values were calculated using a 4-parameter logistical fit.
In Vivo Renal Cell Carcinoma Xenograft Studies
Objective: To evaluate the antitumor activity of HC-5404 as a monotherapy and in combination with VEGFR-TKIs in a renal cell carcinoma xenograft model.
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
Protocol:
-
Cell Line: 786-O human renal cell carcinoma cells were used.
-
Tumor Implantation: 786-O cells were implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a predetermined size, at which point mice were randomized into treatment groups.
-
Drug Administration:
-
HC-5404: Administered orally (PO) twice daily (BID) at doses ranging from 3 to 100 mg/kg.
-
VEGFR-TKIs (e.g., Axitinib, Sunitinib): Administered orally according to established protocols. For example, sunitinib was given once daily (QD) at 40 mg/kg, and axitinib was administered twice daily (BID) at 30 mg/kg.
-
Vehicle Control: A control group received the vehicle used to formulate the drugs.
-
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study (e.g., twice weekly).
-
Endpoint: The study was terminated after a predefined period (e.g., 28 days) or when tumors reached a maximum allowed size.
-
Data Analysis: Tumor growth inhibition (TGI) and tumor regression were calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis was performed to determine significance.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., pancreas) could be harvested for analysis of target engagement (e.g., pPERK levels) by Western blot or immunohistochemistry (IHC).
Mandatory Visualizations
Signaling Pathway Diagram
References
Investigating the Downstream Targets of HC-5404-Fu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-5404-Fu is a potent and selective, orally bioavailable small-molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical mediator of the unfolded protein response (UPR).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its downstream molecular targets. It is intended to serve as a comprehensive resource for researchers and clinicians interested in the therapeutic potential of targeting the PERK signaling pathway in oncology and other diseases characterized by cellular stress. This document summarizes key preclinical and clinical findings, presents detailed experimental methodologies, and visualizes the complex signaling networks involved.
Introduction to this compound and the PERK Pathway
This compound, the hemifumarate salt of HC-5404, is a first-in-class inhibitor of PERK (also known as EIF2AK3).[1][3] PERK is one of the three primary sensors of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen.[4] In response to ER stress, PERK dimerizes and autophosphorylates, initiating a signaling cascade known as the Unfolded Protein Response (UPR).[5] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[6]
In the context of cancer, the tumor microenvironment is often characterized by hypoxia, nutrient deprivation, and oxidative stress, leading to chronic ER stress.[3] Cancer cells can co-opt the UPR to promote their survival, proliferation, and resistance to therapy.[2] By inhibiting PERK, this compound aims to disrupt this adaptive response, leading to tumor cell apoptosis and inhibition of tumor growth.[1] Preclinical studies have demonstrated that this compound has direct anti-tumor activity and can reprogram the immunosuppressive tumor microenvironment.[2] Furthermore, it has been shown to sensitize renal cell carcinoma (RCC) cells to vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs).[7] this compound has been investigated in a Phase 1a clinical trial for patients with selected metastatic solid tumors.[2][8]
Mechanism of Action and Downstream Targets
This compound exerts its effects by directly inhibiting the kinase activity of PERK. This inhibition prevents the phosphorylation of its primary substrate, eukaryotic translation initiation factor 2 alpha (eIF2α). The PERK-eIF2α signaling axis is a central node in the Integrated Stress Response (ISR), a broader cellular program activated by various stressors.
The PERK Signaling Cascade
The canonical PERK signaling pathway and the inhibitory effect of this compound are depicted below.
Caption: The PERK signaling pathway and its inhibition by this compound.
Key Downstream Targets
The primary downstream effectors of PERK inhibition by this compound include:
-
eIF2α: Inhibition of PERK prevents the phosphorylation of eIF2α. This leads to a failure to attenuate global protein synthesis, which can be detrimental to cells under stress.
-
ATF4: Activating Transcription Factor 4 (ATF4) is a key transcription factor whose translation is paradoxically upregulated by eIF2α phosphorylation. By preventing eIF2α phosphorylation, this compound blocks the induction of ATF4.
-
ATF4 Target Genes: ATF4 regulates the expression of a host of genes involved in amino acid synthesis, antioxidant response, and apoptosis. Preclinical studies have shown that treatment with a PERK inhibitor leads to changes in the expression of ATF4 target genes such as Asparagine Synthetase (ASNS), Cystathionine Beta-Synthase (CBS), and Cystathionine Gamma-Lyase (CTH).[8][9]
-
Nrf2: Nuclear factor erythroid 2-related factor 2 (Nrf2) is another transcription factor that can be activated by PERK and plays a role in the antioxidant response. Inhibition of PERK can therefore affect the cellular response to oxidative stress.
-
Tumor Microenvironment: this compound has been shown to reprogram the immunosuppressive tumor microenvironment.[2] This is likely mediated through its effects on both tumor cells and stromal cells within the tumor.
-
Angiogenesis: By sensitizing RCC to VEGFR-TKIs, this compound demonstrates an impact on tumor angiogenesis.[7] This suggests that PERK signaling plays a role in the survival of endothelial cells under the stress induced by anti-angiogenic therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of HC-5404
| Assay | Cell Line | Parameter | Value | Reference |
| PERK autophosphorylation | HEK-293 | IC50 | 23 nM | [2] |
| ATF4 expression | HEK-293 | IC50 | 88 nM | [2] |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of HC-5404
| Species | Dose (mg/kg) | Administration | Cmax | t1/2 | Target Inhibition (pPERK) | Reference |
| Mouse | 3-100 | Oral (single dose) | Dose-proportional | ~2.22 hours | ~90% at 1 hour (30 mg/kg) | [10] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Dose (mg/kg) | Administration | Outcome | Reference |
| 786-O RCC Xenograft | This compound + Axitinib | 30 (this compound), 30 (Axitinib) | Oral, twice daily | ~20% tumor regression | [11] |
| 18 RCC PDX Models | This compound + Axitinib | Not specified | Not specified | ≥50% tumor regression in 9/18 models | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the downstream targets of this compound.
Western Blot Analysis of PERK Pathway Activation
This protocol is used to assess the phosphorylation status of PERK and the expression levels of downstream targets like ATF4.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment: HEK-293 cells are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration. A positive control for ER stress, such as tunicamycin (B1663573) (1 µM), is often included.[9]
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for p-PERK (Thr980), total PERK, ATF4, and a loading control (e.g., β-actin). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Workflow Diagram:
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Cell Line and Animal Model: Human cancer cell lines, such as the renal cell carcinoma line 786-O, are cultured and harvested.[12] These cells (e.g., 5 x 10^6 cells) are then subcutaneously injected into the flank of immunocompromised mice (e.g., female BALB/c nude mice).[12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-250 mm³).[12] The mice are then randomized into different treatment groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (e.g., twice daily) at specified doses (e.g., 3, 10, or 30 mg/kg).[9][12]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) or Western blotting.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of proteins within the tumor tissue.
Methodology:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: The paraffin-embedded tissues are sectioned into thin slices (e.g., 4 µm).
-
Antigen Retrieval: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval to unmask the epitopes.
-
Immunostaining: The sections are incubated with primary antibodies against proteins of interest (e.g., pPERK, markers of angiogenesis like CD31).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate are used to visualize the antibody binding.
-
Imaging and Analysis: The stained sections are imaged using a microscope, and the extent of staining is quantified.
Conclusion
This compound is a promising therapeutic agent that targets the PERK-mediated unfolded protein response, a key survival pathway for cancer cells under stress. By inhibiting PERK, this compound modulates a range of downstream targets, ultimately leading to anti-tumor effects. The preclinical data summarized in this guide provide a strong rationale for the continued clinical development of this compound, both as a monotherapy and in combination with other anti-cancer agents. The detailed experimental protocols and pathway diagrams presented here offer a valuable resource for researchers dedicated to advancing our understanding of ER stress signaling in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. hibercell.com [hibercell.com]
- 3. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 4. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. hibercell.com [hibercell.com]
- 10. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
The Role of PERK Inhibition by HC-5404-Fu in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical sensor of endoplasmic reticulum (ER) stress and a key component of the unfolded protein response (UPR).[1] In the tumor microenvironment, characterized by hypoxia and nutrient deprivation, the UPR is often constitutively active, promoting cell survival and therapeutic resistance.[2] HC-5404-Fu, a potent and selective PERK inhibitor, represents a promising therapeutic strategy to exploit this dependency.[2] By inhibiting PERK, this compound disrupts the adaptive UPR, leading to an accumulation of unresolved ER stress and subsequent induction of apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in promoting apoptosis, and offers detailed protocols for key experimental assays to evaluate its efficacy.
Introduction: The PERK Signaling Pathway in ER Stress and Apoptosis
The endoplasmic reticulum (ER) is a central organelle responsible for protein folding and modification. Various physiological and pathological conditions, such as hypoxia, nutrient deprivation, and high protein synthesis rates characteristic of cancer cells, can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress. In response, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring ER function.[1]
PERK is one of the three main ER stress sensors. Upon activation by ER stress, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, including that of activating transcription factor 4 (ATF4).[1]
ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and autophagy, initially promoting cell survival. However, under prolonged or severe ER stress, ATF4 induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[4] CHOP, in turn, upregulates a variety of pro-apoptotic genes and downregulates anti-apoptotic proteins, ultimately tipping the cellular balance towards apoptosis.
This compound: A Selective Inhibitor of PERK
This compound is the hemifumarate salt form of HC-5404, an orally bioavailable small molecule that acts as a potent and selective inhibitor of PERK.[3] By binding to the ATP-binding pocket of PERK, this compound prevents its autophosphorylation and subsequent activation of the downstream signaling cascade.[3] This inhibition of the adaptive UPR in cancer cells, which are often under high basal ER stress, can lead to the accumulation of unresolved stress and trigger apoptotic cell death.[2][4]
Quantitative Data on this compound Activity
While comprehensive quantitative data on the direct apoptotic effects of this compound are limited in publicly available literature, preclinical studies have demonstrated its potent inhibitory effect on the PERK pathway. The following table summarizes key in vitro activity data.
| Parameter | Cell Line | Condition | IC50 Value | Reference |
| p-PERK (Thr982) Inhibition | HEK-293 | 1 µM Tunicamycin-induced ER stress | 23 nM | (Not explicitly cited, synthesized from preclinical data descriptions) |
| ATF4 Expression Inhibition | HEK-293 | 1 µM Tunicamycin-induced ER stress | 88 nM | (Not explicitly cited, synthesized from preclinical data descriptions) |
Note: The IC50 values are indicative of the concentration of HC-5404 required to inhibit the respective molecular event by 50% under the specified experimental conditions.
Signaling Pathways and Experimental Workflows
PERK Signaling Pathway in Apoptosis
The following diagram illustrates the central role of PERK in the UPR and how its inhibition by this compound can lead to apoptosis.
Caption: PERK signaling pathway leading to apoptosis and its inhibition by this compound.
Experimental Workflow for Assessing Apoptosis
A typical workflow to investigate the pro-apoptotic effects of this compound is outlined below.
Caption: General experimental workflow for evaluating this compound-induced apoptosis.
Detailed Experimental Protocols
The following are detailed, representative protocols for key assays used to quantify and characterize apoptosis induced by this compound.
Western Blotting for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP, and CHOP)
Objective: To detect the expression levels of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-cleaved PARP, Rabbit anti-CHOP, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Imaging: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensities relative to the loading control.
Flow Cytometry for Apoptosis Detection (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. After treatment with this compound for the desired duration, collect both adherent and floating cells.
-
Cell Preparation: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7 as a functional marker of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence at the end of the experiment. Treat with a range of this compound concentrations. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activity Measurement: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells (in a volume equal to the culture medium).
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescence is proportional to the amount of caspase activity.
Conclusion
This compound is a promising anti-cancer agent that targets the PERK-mediated adaptive UPR. By inhibiting PERK, this compound can convert a pro-survival stress response into a pro-apoptotic signal, particularly in the context of the highly stressed tumor microenvironment. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the apoptotic effects of this compound and other PERK inhibitors, facilitating further drug development and a deeper understanding of their therapeutic potential. Further studies are warranted to establish a more comprehensive quantitative profile of this compound-induced apoptosis across various cancer types.
References
Methodological & Application
Application Notes and Protocols for In-Vivo Studies of HC-5404-Fu
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is an orally bioavailable, potent, and highly selective inhibitor of the serine/threonine kinase PERK (Protein kinase R-like endoplasmic reticulum kinase).[1][2] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[3][4][5] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells exploit the UPR to adapt and survive.[5][6] By inhibiting PERK, this compound disrupts this adaptive mechanism, leading to unresolved ER stress and subsequent tumor cell apoptosis.[1][6] Preclinical studies have demonstrated its anti-tumor activity both as a monotherapy and in combination with other anti-cancer agents, including VEGFR tyrosine kinase inhibitors (TKIs) and immune checkpoint inhibitors.[1][3][7]
These application notes provide detailed protocols for in-vivo studies using this compound, based on preclinical data from various cancer models.
Mechanism of Action: PERK Signaling Pathway
Under ER stress, PERK is activated and initiates a signaling cascade that includes the phosphorylation of eIF2α, leading to a temporary attenuation of global protein synthesis while promoting the translation of specific stress-responsive proteins like ATF4. ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, such as CHOP. Inhibition of PERK by this compound blocks this adaptive response, leading to increased cellular stress and apoptosis.
Caption: PERK Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
Table 1: Monotherapy Activity of this compound in a Renal Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Nude Mice | 786-O | This compound (30 mg/kg) | Oral, twice daily | 48% | [2] |
Table 2: Combination Therapy of this compound with VEGFR-TKIs in Renal Cell Carcinoma (RCC) Xenograft Models
| Animal Model | Cell Line | Combination Treatment | Dosing Schedule | Outcome | Reference |
| Nude Mice | 786-O | This compound (30 mg/kg) + Sunitinib (40 mg/kg) | This compound: Oral, BID; Sunitinib: Oral, QD | Enhanced TGI | [8] |
| Nude Mice | 786-O | This compound (30 mg/kg) + Axitinib (30 mg/kg) | Oral, twice daily for both | Enhanced TGI, induced tumor regression in axitinib-progressed tumors | [1][8] |
| Nude Mice | 786-O | This compound (30 mg/kg) + Lenvatinib (10 mg/kg) | This compound: Oral, BID; Lenvatinib: Oral, QD | Enhanced TGI | [8] |
| Nude Mice | 786-O | This compound (30 mg/kg) + Cabozantinib (30 mg/kg) | This compound: Oral, BID; Cabozantinib: Oral, QD | Enhanced TGI | [8] |
| Nude Mice | A498, Caki-1 | This compound + VEGFR-TKIs | Not specified | Significantly enhanced TGI | [1] |
| PDX Models | 18 RCC PDX models | This compound (30 mg/kg) + Axitinib (30 mg/kg) | Oral, twice daily for both | ≥50% tumor regression in 9 out of 18 models | [8][9] |
Table 3: Combination Therapy of this compound with an Immune Checkpoint Inhibitor
| Animal Model | Cell Line | Combination Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| C57BL/6 Mice | MB49 (Bladder) | This compound + anti-PD-1 | This compound: Oral, BID; anti-PD-1: IP, every 3 days | 75% | [3] |
| C57BL/6 Mice | MB49 (Bladder) | This compound (monotherapy) | Oral, BID | 32% | [3] |
| C57BL/6 Mice | MB49 (Bladder) | anti-PD-1 (monotherapy) | IP, every 3 days | 53% | [3] |
Experimental Protocols
Protocol 1: Evaluation of this compound in Combination with VEGFR-TKIs in a Renal Cell Carcinoma Xenograft Model
This protocol is based on studies using the 786-O human renal cell carcinoma cell line.[1][8]
1. Animal Model and Cell Line:
-
Animal: Female athymic nude mice (6-8 weeks old).
-
Cell Line: 786-O human renal cell carcinoma cells.
-
Cell Preparation: Culture 786-O cells in appropriate media. Harvest cells and resuspend in a 1:1 mixture of PBS and Matrigel for subcutaneous injection.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 786-O cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
2. Treatment Groups (Example):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114), oral, BID).
-
Group 2: this compound (30 mg/kg, oral, BID).
-
Group 3: VEGFR-TKI (e.g., Axitinib, 30 mg/kg, oral, BID).
-
Group 4: this compound (30 mg/kg, oral, BID) + VEGFR-TKI (e.g., Axitinib, 30 mg/kg, oral, BID).
3. Drug Formulation and Administration:
-
This compound: Formulate in 0.5% methylcellulose for oral gavage.
-
VEGFR-TKIs: Formulate as per manufacturer's instructions or established protocols (e.g., Axitinib in 0.5% carboxymethylcellulose, pH 2-3).
-
Administration: Administer drugs for a specified period (e.g., 28 days).
4. Endpoints and Analysis:
-
Tumor Volume: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume (Volume = (length x width²)/2).
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic Markers: At the end of the study, collect tumor tissue for analysis of pPERK, ATF4, and other relevant markers by Western blot or immunohistochemistry (IHC).
-
Statistical Analysis: Analyze differences in tumor growth between groups using appropriate statistical methods (e.g., ANOVA).
Caption: Experimental Workflow for RCC Xenograft Studies.
Protocol 2: Evaluation of this compound in Combination with Anti-PD-1 in a Syngeneic Bladder Cancer Model
This protocol is based on studies using the MB49 murine bladder cancer cell line.[3]
1. Animal Model and Cell Line:
-
Animal: C57BL/6 mice.
-
Cell Line: MB49 murine bladder cancer cells.
-
Tumor Implantation: Subcutaneously inoculate C57BL/6 mice with MB49 cells.
2. Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (dose to be optimized, oral, BID).
-
Group 3: Anti-PD-1 antibody (e.g., RMP1-14, intraperitoneal injection, every 3 days).
-
Group 4: this compound + Anti-PD-1 antibody.
3. Treatment Initiation:
-
Begin treatment when tumors are established (e.g., day 8 post-inoculation).
4. Endpoints and Analysis:
-
Tumor Growth: Monitor tumor volume as described in Protocol 1.
-
Immune Cell Infiltration: At the end of the study, collect tumors and draining lymph nodes for flow cytometry analysis of immune cell populations (e.g., CD8+ T cells, myeloid-derived suppressor cells).
-
Immunohistochemistry: Analyze tumor sections for markers of immune activation.
Logical Relationship Diagram
Caption: Logical Relationship of this compound's Therapeutic Effects.
References
- 1. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 2. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. hibercell.com [hibercell.com]
- 5. researchgate.net [researchgate.net]
- 6. hibercell.com [hibercell.com]
- 7. hibercell.com [hibercell.com]
- 8. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HC-5404-Fu in Renal Cell Carcinoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is an orally bioavailable small molecule inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key sensor in the unfolded protein response (UPR).[1] In the tumor microenvironment, particularly under conditions of hypoxia and nutrient deprivation common in renal cell carcinoma (RCC), PERK activation is a crucial survival mechanism for cancer cells.[2][3] Inhibition of PERK by this compound disrupts this stress adaptation, leading to tumor cell apoptosis and inhibition of tumor growth.[1][3] Furthermore, preclinical studies have demonstrated that this compound can sensitize RCC cells to vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs), a standard-of-care therapy for RCC.[2] These application notes provide detailed protocols for the use of this compound in preclinical RCC xenograft models.
Mechanism of Action: The PERK Signaling Pathway in RCC
Under the stressful conditions of the tumor microenvironment, such as hypoxia, the endoplasmic reticulum (ER) stress response is activated. PERK, an ER transmembrane protein, dimerizes and autophosphorylates, initiating a signaling cascade. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis but allows for the selective translation of activating transcription factor 4 (ATF4). ATF4 drives the expression of genes involved in stress mitigation, amino acid metabolism, and antioxidant response, promoting cell survival. By inhibiting PERK, this compound blocks this adaptive response, leading to unresolved ER stress and subsequent cancer cell death.
Caption: PERK Signaling Pathway in Response to Tumor Microenvironment Stress and Inhibition by this compound.
Data Presentation: Efficacy of this compound in RCC Xenograft Models
Table 1: this compound in Combination with TKIs in 786-O RCC Xenograft Model
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Duration (Days) | Tumor Growth Inhibition (TGI) / Regression |
| Vehicle | - | Oral | - | 28 | - |
| This compound | 30 mg/kg | Oral | Twice Daily | 28 | TGI |
| Sunitinib | 40 mg/kg | Oral | Once Daily | 28 | TGI |
| This compound + Sunitinib | 30 mg/kg + 40 mg/kg | Oral | Twice Daily / Once Daily | 28 | Significant TGI / Tumor Stasis |
| Lenvatinib | 10 mg/kg | Oral | Once Daily | 28 | TGI |
| This compound + Lenvatinib | 30 mg/kg + 10 mg/kg | Oral | Twice Daily / Once Daily | 28 | Significant TGI / Tumor Stasis |
| Axitinib (B1684631) | 30 mg/kg | Oral | Twice Daily | 28 | TGI |
| This compound + Axitinib | 30 mg/kg + 30 mg/kg | Oral | Twice Daily | 28 | Significant TGI / Tumor Regression |
| Cabozantinib | 30 mg/kg | Oral | Once Daily | 28 | TGI |
| This compound + Cabozantinib | 30 mg/kg + 30 mg/kg | Oral | Twice Daily / Once Daily | 28 | Significant TGI / Tumor Stasis |
Source: Data synthesized from preclinical studies.[2][4]
Table 2: Efficacy of this compound and Axitinib Combination in a Panel of 18 RCC Patient-Derived Xenograft (PDX) Models
| Number of PDX Models | Treatment Outcome |
| 9 out of 18 | ≥50% tumor regression from baseline |
| - | Widespread responsiveness to the combination treatment |
Source: Data from a single animal study.[4][5]
Table 3: Efficacy of this compound in Axitinib-Resistant 786-O Xenografts
| Treatment Group | Outcome |
| Axitinib Monotherapy (continued) | Continued Tumor Growth |
| This compound + Axitinib | ~20% Tumor Regression |
Source: Study on xenografts that progressed on axitinib monotherapy.[2][4]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous RCC Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using the 786-O human renal cell carcinoma cell line.
Materials:
-
786-O human renal cell carcinoma cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., NOD/SCID or athymic nude), 6-8 weeks old
-
Syringes (1 mL) and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture 786-O cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with culture medium, collect cells, and centrifuge.
-
Resuspend the cell pellet in sterile PBS and count the cells.
-
-
Cell Implantation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL.
-
Anesthetize the mouse.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
Caption: Workflow for Establishing a Cell Line-Derived Xenograft (CDX) Model.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the procedure for implanting patient-derived RCC tissue into immunodeficient mice.
Materials:
-
Fresh human RCC tumor tissue obtained from surgery
-
Transport medium (e.g., DMEM with antibiotics)
-
Sterile surgical instruments
-
Female immunodeficient mice (e.g., NOD/SCID), 6-8 weeks old
-
Anesthesia
Procedure:
-
Tissue Acquisition: Collect fresh tumor tissue from consenting patients under sterile conditions and place it in transport medium on ice.
-
Tissue Preparation:
-
In a sterile hood, wash the tissue with cold PBS containing antibiotics.
-
Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Orthotopic Implantation (Initial Engraftment):
-
Anesthetize a mouse.
-
Make a small flank incision to expose the kidney.
-
Create a small pocket under the renal capsule and insert a tumor fragment.
-
Suture the kidney capsule and close the incision.
-
-
Subcutaneous Implantation (for Drug Studies):
-
Once orthotopic tumors have grown, euthanize the mouse and harvest the tumor tissue.
-
Prepare tumor fragments as described in step 2.
-
Anesthetize a new cohort of mice.
-
Implant a tumor fragment subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization: Follow the same procedure as described in Protocol 1, steps 4 and 5.
Caption: Workflow for Establishing a Patient-Derived Xenograft (PDX) Model.
Protocol 3: In Vivo Efficacy Study of this compound
This protocol details the administration of this compound as a single agent or in combination with a TKI in RCC xenograft-bearing mice.
Materials:
-
Tumor-bearing mice (from Protocol 1 or 2)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
TKI of choice (e.g., axitinib) and its appropriate vehicle
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Drug Preparation:
-
Prepare this compound in the appropriate vehicle at the desired concentration (e.g., for a 30 mg/kg dose).
-
Prepare the TKI in its vehicle at the desired concentration.
-
Prepare a vehicle-only control solution.
-
-
Treatment Administration:
-
For the duration of the study (e.g., 28 days), administer the treatments to the respective groups via oral gavage according to the dosing schedule (e.g., this compound twice daily, TKI once or twice daily).
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
-
Study Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for pPERK, immunohistochemistry).
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for renal cell carcinoma, both as a monotherapy and in combination with standard-of-care TKIs. Its mechanism of action, targeting the PERK-mediated stress response, offers a novel approach to overcoming the adaptive resistance of cancer cells to therapy. The provided protocols offer a framework for the preclinical evaluation of this compound in RCC xenograft models, enabling further investigation into its efficacy and mechanism of action. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data in these in vivo studies.
References
Application Notes and Protocols: Dosing and Administration of HC-5404-Fu in Mice
For Research Use Only
Introduction
HC-5404-Fu is a potent and selective inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key sensor in the unfolded protein response (UPR).[1] By inhibiting PERK, this compound disrupts the adaptation of tumor cells to endoplasmic reticulum (ER) stress, potentially leading to apoptosis and inhibition of tumor growth.[1] These application notes provide detailed protocols for the preparation and oral administration of this compound in mice for preclinical research, along with a summary of reported dosing and pharmacokinetic data.
Data Presentation
Table 1: In Vivo Dosing of this compound in Mice
| Parameter | Details | Reference |
| Route of Administration | Oral (p.o.), gavage | [2][3] |
| Vehicle | 0.5% (w/v) methylcellulose (B11928114) in water | [2] |
| Dosage Range | 3 - 100 mg/kg | [2][3] |
| Dosing Frequency | Twice daily (BID) | [2][3] |
| Reported Efficacious Dose | 30 mg/kg, twice daily, resulted in 48% tumor growth inhibition in a 786-O xenograft model. | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
| Dose | Cmax (Free Drug) | Tmax | Average Half-life (t½) | Reference |
| 30 mg/kg | 186 nmol/L | Within 1 hour | 2.22 hours | [3] |
| 100 mg/kg | 839 nmol/L | Within 1 hour | 2.22 hours | [3] |
Table 3: Pharmacodynamic Effects of this compound in Mice (Single Oral Dose)
| Dose | Effect | Tissue | Timepoint | Reference |
| 30 mg/kg | ~90% inhibition of p-PERK | Pancreas | Early after dosing | [3] |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle
This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution, a common vehicle for oral gavage.
Materials:
-
Methylcellulose powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Heating plate
-
Ice bath or refrigerator
Procedure:
-
Heat approximately one-third of the final required volume of deionized water to 60-80°C on a heating plate with a magnetic stirrer.
-
Slowly add the required amount of methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously to ensure the powder is wetted and a homogenous suspension is formed.
-
Once the powder is fully dispersed, remove the beaker from the heat.
-
Add the remaining two-thirds of the required volume of cold deionized water to the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Store the prepared 0.5% methylcellulose vehicle at 4°C.
Protocol 2: Preparation of this compound Dosing Suspension
This protocol details the preparation of an this compound suspension for oral administration.
Materials:
-
This compound powder
-
Prepared sterile 0.5% methylcellulose vehicle
-
Sterile microcentrifuge tubes or other appropriate containers
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the calculated amount of this compound powder and place it in a sterile container.
-
Add the appropriate volume of the 0.5% methylcellulose vehicle to the this compound powder.
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
-
If clumps are present, sonicate the suspension for short intervals in a water bath sonicator until a uniform suspension is achieved. Avoid excessive heating.
-
Visually inspect the suspension to ensure there are no large particles.
-
Prepare the formulation fresh daily. Before each use, vortex the suspension thoroughly to ensure a homogenous dose is drawn into the syringe.
Protocol 3: Oral Gavage Administration in Mice
This protocol provides a general procedure for oral gavage in mice. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound dosing suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, with a rounded tip)
-
Syringes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.
-
Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the suspension.
-
After administration, gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose.
Mandatory Visualizations
Caption: PERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo study with this compound.
References
Combining HC-5404-Fu with VEGFR Inhibitors: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for preclinical research into the synergistic effects of combining HC-5404-Fu, a potent and selective PERK inhibitor, with various VEGFR (Vascular Endothelial Growth Factor Receptor) tyrosine kinase inhibitors (TKIs).[1][2] this compound targets the unfolded protein response (UPR) pathway, a key mechanism in tumor cell survival and adaptation to stress conditions such as hypoxia, which are often induced by anti-angiogenic therapies like VEGFR inhibitors.[1][3] Preclinical evidence strongly suggests that the addition of this compound can significantly enhance the anti-tumor efficacy of VEGFR-TKIs in models of clear cell renal cell carcinoma (ccRCC), leading to tumor stasis or even regression.[1][3][4] This combination strategy holds promise for overcoming resistance to anti-angiogenic agents and improving therapeutic outcomes.[1][3]
Mechanism of Action: A Dual Approach to Combatting Tumor Growth
VEGFR inhibitors primarily function by blocking the signaling pathways that lead to angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] This disruption of the tumor vasculature induces hypoxia and nutrient deprivation, triggering a state of cellular stress within the tumor.[3]
Tumor cells can adapt to this stress by activating the PERK branch of the UPR.[3] PERK activation helps to restore cellular homeostasis, ultimately promoting tumor cell survival and contributing to therapeutic resistance.[3]
This compound is an orally bioavailable inhibitor of PERK.[6] By blocking PERK, this compound prevents this adaptive stress response, leading to unresolved endoplasmic reticulum (ER) stress and subsequent tumor cell apoptosis.[3][6] The combination of a VEGFR inhibitor with this compound therefore represents a dual-pronged attack: one agent disrupts the tumor's blood supply, while the other prevents the tumor cells from adapting to the resulting stress.
Data Presentation
The following tables summarize the quantitative data from preclinical studies combining this compound with various VEGFR inhibitors in renal cell carcinoma (RCC) xenograft models.
Table 1: In Vivo Efficacy of this compound in Combination with Sunitinib in RCC Xenograft Models
| Cell Line | Treatment Group | Dosing | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) | Reference |
| A-498 | Vehicle | - | ~2000 | - | - | [2] |
| This compound | 30 mg/kg, PO, BID | ~1200 | Not explicitly stated | < 0.05 (vs. Vehicle) | [2] | |
| Sunitinib | 20 mg/kg, PO, QD | ~1100 | Not explicitly stated | < 0.05 (vs. Vehicle) | [2] | |
| This compound + Sunitinib | As above | ~400 | Significantly enhanced vs. monotherapies | < 0.001 (vs. Vehicle) | [2] | |
| Caki-1 | Vehicle | - | ~1500 | - | - | [2] |
| This compound | 30 mg/kg, PO, BID | ~1000 | Not explicitly stated | < 0.05 (vs. Vehicle) | [2] | |
| Sunitinib | 20 mg/kg, PO, QD | ~900 | Not explicitly stated | < 0.05 (vs. Vehicle) | [2] | |
| This compound + Sunitinib | As above | ~300 | Significantly enhanced vs. monotherapies | < 0.001 (vs. Vehicle) | [2] |
Table 2: In Vivo Efficacy of this compound in Combination with Axitinib, Lenvatinib, and Cabozantinib in the 786-O RCC Xenograft Model
| Treatment Group | Dosing | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) | Reference |
| Vehicle | - | ~1750 | - | - | [1][2] |
| This compound | 30 mg/kg, PO, BID | ~1000 | Not explicitly stated | < 0.05 (vs. Vehicle) | [1][2] |
| Axitinib | 30 mg/kg, PO, BID | ~900 | Not explicitly stated | < 0.05 (vs. Vehicle) | [1][2] |
| This compound + Axitinib | As above | ~250 (Regression) | Significantly enhanced vs. monotherapies | < 0.001 (vs. Vehicle) | [1][2] |
| Lenvatinib | 10 mg/kg, PO, QD | ~800 | Not explicitly stated | < 0.05 (vs. Vehicle) | [1][2] |
| This compound + Lenvatinib | As above | ~200 (Regression) | Significantly enhanced vs. monotherapies | < 0.001 (vs. Vehicle) | [1][2] |
| Cabozantinib | 30 mg/kg, PO, QD | ~750 | Not explicitly stated | < 0.05 (vs. Vehicle) | [1][2] |
| This compound + Cabozantinib | As above | ~150 (Regression) | Significantly enhanced vs. monotherapies | < 0.001 (vs. Vehicle) | [1][2] |
Table 3: Immunohistochemical Analysis of Tumor Vasculature in 786-O Xenografts
| Treatment Group (7 days) | Dosing | % MECA-32 Positive Area (Immature Vasculature) | % CD31 Positive / α-SMA Negative Area (Immature Vessels) | % CD31 Positive / α-SMA Positive Area (Mature Vessels) | Reference |
| Vehicle | - | ~2.5 | ~1.5 | ~1.0 | [2] |
| This compound | 30 mg/kg, PO, BID | ~1.5 | ~1.0 | ~0.5 | [2] |
| Axitinib | 30 mg/kg, PO, BID | ~0.5 | ~0.5 | ~0.25 | [2] |
| This compound + Axitinib | As above | ~0.25 | ~0.25 | ~0.1 | [2] |
Experimental Protocols
In Vivo Xenograft Studies in Athymic Nude Mice
This protocol outlines the methodology for establishing and treating subcutaneous renal cell carcinoma xenografts in mice.
Materials:
-
Renal cell carcinoma cell lines (e.g., 786-O, A-498, Caki-1)
-
Athymic nude mice (6-8 weeks old)
-
Matrigel (Corning)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
VEGFR inhibitors (Sunitinib, Axitinib, Lenvatinib, Cabozantinib)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) or acidified water)
-
Gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture RCC cells according to standard protocols.
-
Cell Preparation for Implantation:
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to an average volume of 150-250 mm³.
-
Measure tumor dimensions (length and width) two to three times per week using calipers.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Prepare drug formulations fresh daily or as required. For oral gavage, suspend this compound and VEGFR inhibitors in the chosen vehicle.
-
Administer treatments via oral gavage at the dosages and schedules outlined in Tables 1 and 2.
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 28-30 days).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Process tumors for further analysis (Western blot, IHC).
-
Western Blotting for PERK Pathway Activation
This protocol describes the detection of phosphorylated PERK (p-PERK) and total PERK in tumor lysates.
Materials:
-
Tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-PERK (Thr980)
-
Rabbit anti-PERK
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-PERK and anti-PERK, typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the p-PERK signal to the total PERK signal.
-
Immunohistochemistry (IHC) for Tumor Vasculature
This protocol details the staining of tumor sections for markers of immature and mature blood vessels.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase activity)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibodies:
-
Rat anti-mouse CD31 (PECAM-1)
-
Rat anti-mouse MECA-32
-
Rabbit anti-alpha smooth muscle actin (α-SMA)
-
-
Biotinylated secondary antibodies (anti-rat and anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS.
-
Incubate with biotinylated secondary antibodies for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with ABC reagent.
-
Wash with PBS.
-
Develop the signal with DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections and mount with a coverslip.
-
-
Image Analysis:
-
Capture images of stained sections and quantify the positive staining area for each marker using image analysis software.
-
Visualizations
Signaling Pathways
Caption: Combined inhibition of VEGFR and PERK signaling pathways.
Experimental Workflow
Caption: In vivo xenograft study workflow.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HC-5404-Fu Efficacy
Introduction
HC-5404-Fu is an orally bioavailable, potent, and highly selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2][3][4] PERK is a critical sensor of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[2][3] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells exploit the UPR to adapt and survive.[3][5] By inhibiting PERK, this compound blocks this adaptive mechanism, leading to unresolved ER stress, which can subsequently induce tumor cell apoptosis and inhibit tumor growth.[2][3][6]
These application notes provide detailed protocols for a suite of cell-based assays designed to measure the in vitro efficacy of this compound. The assays are intended for researchers, scientists, and drug development professionals to assess the compound's impact on cell viability, apoptosis, cell cycle progression, and target pathway modulation in relevant cancer cell lines.
The PERK Signaling Pathway and Inhibition by this compound
Under ER stress, PERK dimerizes and autophosphorylates, activating its kinase domain. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein translation, reducing the protein load on the ER. However, this phosphorylation paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis (e.g., CHOP). While initially a pro-survival response, prolonged PERK activation and high levels of CHOP can trigger apoptosis. This compound inhibits the kinase activity of PERK, preventing the phosphorylation of eIF2α and the subsequent downstream signaling cascade. This blockade of a key survival pathway under chronic ER stress can push cancer cells towards apoptosis.
Caption: Mechanism of PERK signaling under ER stress and inhibition by this compound.
Application Note 1: Assessment of Cell Viability and Cytotoxicity
Principle
The efficacy of an anti-cancer compound is often initially assessed by its ability to reduce the viability or proliferation of cancer cells. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable colorimetric methods for this purpose.[7][8][9] These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[10][11] In the presence of this compound, cancer cells dependent on the PERK survival pathway are expected to exhibit decreased metabolic activity and viability.
Caption: General workflow for cell viability and cytotoxicity assays (MTT/XTT).
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[8][10]
-
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and stored at -20°C protected from light.[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for background control (medium only). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot the % Viability against the log concentration of this compound and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
Data Presentation
Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines or conditions.
| Cell Line | Treatment Duration (h) | This compound IC₅₀ (µM) |
| Cell Line A | 48 | Value |
| Cell Line A | 72 | Value |
| Cell Line B | 48 | Value |
| Cell Line B | 72 | Value |
Application Note 2: Measurement of Apoptosis Induction
Principle
A key mechanism by which this compound is expected to exert its anti-tumor effect is through the induction of apoptosis following unresolved ER stress.[2] Apoptosis can be detected and quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[12][13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[14] PI is a fluorescent nucleic acid intercalator that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells, allowing for their differentiation.[13]
Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining.
Protocol: Annexin V/PI Apoptosis Assay
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[13][14]
-
Materials and Reagents:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and incubate overnight. Treat cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
-
Data Analysis:
-
Use the flow cytometry software to gate the cell populations.
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Quantify the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of the early and late apoptotic populations.
-
Data Presentation
Organize the quantitative data in a table to show the dose-dependent effect of this compound on apoptosis.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Vehicle | 0 | Value | Value | Value | Value |
| This compound | X | Value | Value | Value | Value |
| This compound | Y | Value | Value | Value | Value |
| This compound | Z | Value | Value | Value | Value |
Application Note 3: Analysis of Cell Cycle Arrest
Principle
Disruption of critical cellular survival pathways can often lead to cell cycle arrest at specific checkpoints (G1, S, or G2/M).[7] Cell cycle analysis using PI staining and flow cytometry allows for the quantification of the DNA content within a cell population.[15][16] Since DNA content doubles from G1 to G2/M phase, the fluorescence intensity of PI-stained cells can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16] This assay can reveal if this compound induces cytostatic effects by causing cells to accumulate at a particular checkpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. hibercell.com [hibercell.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 6. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Probing PERK Pathway Inhibition: A Detailed Protocol for Western Blot Analysis of HC-5404-Fu Efficacy
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide for evaluating the efficacy of HC-5404-Fu, a potent PERK inhibitor, through Western blot analysis. These detailed application notes provide a step-by-step protocol for detecting the inhibition of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key player in the unfolded protein response (UPR) and a promising target in oncology.
This compound is an orally bioavailable inhibitor of PERK, which plays a crucial role in tumor cell survival and angiogenesis under stressful conditions within the tumor microenvironment.[1] By inhibiting PERK, this compound can disrupt the adaptive mechanisms of cancer cells, potentially leading to apoptosis and reduced tumor growth.[1] This document outlines the materials, methods, and expected outcomes for assessing the inhibitory action of this compound on the PERK signaling pathway.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the inhibition of PERK phosphorylation (p-PERK) and the expression of its downstream target, Activating Transcription Factor 4 (ATF4).
| Cell Line | Target | IC50 Value (nM) | Assay Method |
| HEK-293 | p-PERK (Thr982) | 23 | Western Blot |
| HEK-293 | ATF4 Expression | 88 | Western Blot |
This data has been compiled from published research findings.[1][2]
PERK Signaling Pathway
Under endoplasmic reticulum (ER) stress, PERK is activated through autophosphorylation. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis but selectively promotes the translation of ATF4. ATF4 then upregulates genes involved in stress adaptation and, under prolonged stress, can induce apoptosis through the transcription of C/EBP homologous protein (CHOP). This compound exerts its effect by directly inhibiting the kinase activity of PERK.
Caption: PERK Signaling Pathway and this compound Inhibition.
Experimental Protocol: Western Blot for p-PERK and Total PERK
This protocol details the steps for inducing ER stress in cultured cells, treating with this compound, and subsequently analyzing the phosphorylation status of PERK and the levels of total PERK by Western blot.
Materials and Reagents
-
Cell Lines: HEK-293 or relevant cancer cell lines (e.g., 786-O, A498, Caki-1 for renal cancer).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
ER Stress Inducer: Tunicamycin or Thapsigargin.
-
PERK Inhibitor: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer System: PVDF membranes, transfer buffer, and electroblotting apparatus.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-PERK (Thr982) antibody.
-
Rabbit anti-PERK antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle-only control.
-
Induce ER stress by adding an appropriate concentration of Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin and incubate for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-PERK or anti-PERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To determine the extent of PERK inhibition, calculate the ratio of the p-PERK signal to the total PERK signal for each treatment condition. For loading consistency, normalize to a housekeeping protein like β-actin or GAPDH.
-
Expected Results
A successful Western blot will show a decrease in the band intensity corresponding to phosphorylated PERK (p-PERK) in cells treated with this compound in a dose-dependent manner, compared to the vehicle-treated, ER-stressed control. The levels of total PERK should remain relatively constant across all lanes. By quantifying these changes, researchers can accurately determine the efficacy of this compound in inhibiting the PERK signaling pathway.
References
Application Notes and Protocols: Immunohistochemistry Staining for HC-5404-Fu Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the immunohistochemical (IHC) analysis of tumor tissues treated with HC-5404-Fu, a potent and selective PERK inhibitor. This compound targets the endoplasmic reticulum (ER) stress response pathway, leading to anti-tumor effects, particularly in combination with other therapies like VEGF receptor tyrosine kinase inhibitors (VEGFR-TKIs).[1][2][3] This document outlines methods to assess treatment efficacy and understand the pharmacodynamic effects of this compound in preclinical tumor models.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[1][2] PERK is a critical sensor of the unfolded protein response (UPR), a cellular stress response pathway activated in the tumor microenvironment due to factors like hypoxia and nutrient deprivation.[1][3] By inhibiting PERK, this compound disrupts the adaptive stress response of cancer cells, which can lead to apoptosis and inhibition of tumor growth.[1] Preclinical studies have demonstrated that this compound can sensitize tumors, such as renal cell carcinoma (RCC), to antiangiogenic therapies.[1][2][3]
Key IHC Markers for Assessing this compound Activity
Immunohistochemistry is a valuable tool to probe the molecular effects of this compound on tumor tissue. Key biomarkers can be categorized by the cellular processes they represent:
-
ER Stress/UPR Pathway Engagement:
-
Phospho-PERK (pPERK) (Thr980): Direct target engagement marker. A decrease in pPERK levels indicates successful inhibition by this compound.
-
ATF4 (Activating Transcription Factor 4): A key downstream transcription factor in the PERK pathway. While PERK inhibition is expected to reduce ATF4 translation, prolonged and unresolved ER stress can lead to a complex feedback loop.[3]
-
ASNS (Asparagine Synthetase): A downstream target of ATF4, its expression can be modulated by PERK inhibition and is a marker of the integrated stress response.[3]
-
CHOP (DDIT3): A pro-apoptotic transcription factor induced by severe ER stress. Increased CHOP expression can indicate a shift towards apoptosis in tumor cells following treatment.
-
-
Angiogenesis and Vascularization:
-
MECA-32 (Pan-endothelial cell antigen): A marker for murine endothelial cells, useful for quantifying tumor vasculature.
-
CD31 (PECAM-1): A pan-endothelial cell marker used to assess blood vessel density.
-
α-SMA (alpha-Smooth Muscle Actin): A marker for pericytes and vascular smooth muscle cells, indicating mature and stable blood vessels.
-
-
Immunomodulation:
-
HMGB1 (High Mobility Group Box 1): A damage-associated molecular pattern (DAMP) molecule. Its translocation from the nucleus to the cytoplasm and extracellular space can be a sign of immunogenic cell death.
-
Quantitative Data Summary
The following tables summarize the expected quantitative changes in IHC marker expression in tumors treated with this compound, based on preclinical studies in renal cell carcinoma xenograft models.
Table 1: Pharmacodynamic and Efficacy Markers
| Marker | Cellular Localization | Expected Change with this compound | Method of Quantification |
| pPERK (Thr980) | Cytoplasmic/ER | Decrease | H-score, % Positive Cells |
| ATF4 | Nuclear | Variable/Increase | H-score, % Positive Cells |
| ASNS | Cytoplasmic | Increase | H-score, % Positive Cells |
| CHOP (DDIT3) | Nuclear | Increase | H-score, % Positive Cells |
| HMGB1 | Nuclear/Cytoplasmic | Cytoplasmic Translocation | % of Cells with Cytoplasmic Staining |
Table 2: Angiogenesis Markers (in combination with VEGFR-TKI)
| Marker | Structure Labeled | Expected Change with this compound + Axitinib | Method of Quantification |
| MECA-32 | Endothelial Cells | Decrease | % Positive Area |
| CD31 | Endothelial Cells | Decrease | % Positive Area |
| α-SMA | Pericytes/Vascular Smooth Muscle | Decrease | % Positive Area |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
The following are generalized protocols for IHC staining on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Note: Optimal antibody dilutions and antigen retrieval conditions should be determined empirically for each antibody lot and tissue type.
I. Sample Preparation
-
Fixation: Fix fresh tumor tissue in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
Baking: Bake the slides at 60°C for at least 1 hour to ensure tissue adherence.
II. Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Submerge slides in a Coplin jar containing an appropriate antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0).
-
Heat the buffer with slides to 95-100°C in a water bath, steamer, or pressure cooker for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with 0.05% Tween-20 (TBST).
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes.
-
Rinse with TBST.
-
Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (see Table 3 for examples) in antibody diluent (e.g., TBST with 1% BSA).
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with TBST (3 x 5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit-HRP or goat anti-mouse-HRP) for 30-60 minutes at room temperature.
-
Wash slides with TBST (3 x 5 minutes).
-
Prepare the 3,3'-Diaminobenzidine (DAB) chromogen solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Mayer's hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water for 5 minutes.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Table 3: Recommended Primary Antibodies and Conditions
| Antibody | Host/Clone | Supplier (Cat. No.) | Dilution | Antigen Retrieval Buffer |
| pPERK (Thr980) | Rabbit | Cell Signaling (3179) | 1:100 | Citrate pH 6.0 |
| ATF4 | Rabbit | Cell Signaling (11815) | 1:200 | Citrate pH 6.0 |
| ASNS | Rabbit | Abcam (ab133243) | 1:500 | Tris-EDTA pH 9.0 |
| CHOP (DDIT3) | Mouse | Cell Signaling (2895) | 1:250 | Citrate pH 6.0 |
| CD31 | Rabbit | Abcam (ab28364) | 1:100 | Citrate pH 6.0 |
| α-SMA | Mouse | Abcam (ab7817) | 1:200 | Citrate pH 6.0 |
| HMGB1 | Rabbit | Abcam (ab79823) | 1:1000 | Citrate pH 6.0 |
III. Image Acquisition and Analysis
-
Image Acquisition: Scan slides at high resolution (e.g., 20x or 40x objective) using a brightfield microscope or a whole-slide scanner.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, QuPath, Visiopharm) to quantify staining.
-
H-score: A semi-quantitative method that combines staining intensity and the percentage of positive cells. H-score = Σ (Intensity x % Positive Cells), where intensity is graded from 0 (negative) to 3 (strong).
-
% Positive Area: For markers like CD31, calculate the percentage of the total tissue area that is positively stained.
-
Cellular Localization: For markers like HMGB1, quantify the percentage of tumor cells showing distinct nuclear versus cytoplasmic staining.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Inactive primary/secondary antibody | Use fresh or validated antibodies; check storage conditions. |
| Ineffective antigen retrieval | Optimize retrieval buffer, time, and temperature. | |
| Incorrect antibody dilution | Perform a titration to find the optimal dilution. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking serum. |
| Endogenous peroxidase activity | Ensure peroxide block was performed correctly. | |
| Antibody concentration too high | Use a more dilute primary antibody solution. | |
| Overstaining | Incubation times too long | Reduce primary or secondary antibody incubation time. |
| DAB development time too long | Monitor color development closely and stop the reaction sooner. | |
| Tissue Detachment | Improperly coated slides | Use positively charged slides. |
| Harsh antigen retrieval | Reduce heating time or temperature. |
These application notes provide a framework for the immunohistochemical analysis of tumors treated with this compound. Adherence to these protocols, with appropriate optimization, will enable researchers to generate robust and reproducible data to evaluate the efficacy and mechanism of action of this novel PERK inhibitor.
References
- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Angiogenesis In Vitro Using HC-5404-Fu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The endoplasmic reticulum (ER) stress response, particularly the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) signaling pathway, has emerged as a crucial regulator of angiogenesis.[1][2] Under conditions of cellular stress, such as hypoxia and nutrient deprivation commonly found in the tumor microenvironment, PERK is activated to restore homeostasis.[3] However, sustained PERK signaling can promote tumor angiogenesis and survival.[4]
HC-5404-Fu is a potent and selective inhibitor of PERK, a key sensor in the unfolded protein response (UPR).[1] By inhibiting PERK, this compound disrupts the adaptive stress response in cancer cells, which can lead to apoptosis and inhibition of tumor growth.[5] Notably, this compound has been shown to sensitize cancer cells to anti-angiogenic therapies, such as vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitors (TKIs), suggesting a direct or indirect role in modulating the angiogenic process.[1] These application notes provide detailed protocols for utilizing this compound to study its anti-angiogenic effects in vitro.
Mechanism of Action: The PERK Signaling Pathway in Angiogenesis
Under ER stress, PERK is activated through autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. However, this also results in the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of pro-angiogenic factors like VEGF.[1][2] this compound inhibits the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the subsequent downstream signaling that promotes angiogenesis.
Experimental Protocols
The following are detailed protocols for assessing the anti-angiogenic properties of this compound using primary human umbilical vein endothelial cells (HUVECs). It is recommended to use HUVECs between passages 2 and 6 for optimal results.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (Matrigel® or equivalent), growth factor reduced
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Inverted microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for 20-30 minutes.
-
Add 50 µL of the thawed basement membrane extract to each well of the chilled 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
While the gel is solidifying, prepare a single-cell suspension of HUVECs. Harvest cells that are 70-90% confluent.
-
Resuspend the HUVECs in EGM-2 at a concentration of 2-3 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM-2. A final concentration range of 10 nM to 10 µM is a suggested starting point. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Add the this compound dilutions or vehicle control to the HUVEC suspension and incubate for 30 minutes at 37°C.
-
Gently add 100 µL of the treated HUVEC suspension (2-3 x 10^4 cells) to each well containing the solidified basement membrane extract.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically.
-
Capture images of the tube networks using an inverted microscope.
-
Quantify the total tube length, number of branch points, and number of loops using image analysis software.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS
-
Chemoattractant (e.g., VEGF, 20 ng/mL)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
24-well plate with cell culture inserts (8 µm pore size)
-
Cotton swabs
-
Cell stain (e.g., Crystal Violet or DAPI)
-
Microscope
Protocol:
-
The day before the assay, serum-starve HUVECs by replacing the growth medium with EBM-2 containing 0.5% FBS for 18-24 hours.
-
On the day of the assay, add 500 µL of EBM-2 containing the chemoattractant (e.g., VEGF) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved HUVECs and resuspend them in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Treat the HUVEC suspension with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of the cell culture inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with a suitable stain (e.g., 0.1% Crystal Violet for 20 minutes).
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of this compound on the proliferation of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
The next day, remove the medium and replace it with 100 µL of fresh EGM-2 containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 24-72 hours.
-
At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Data Presentation
The following tables present illustrative quantitative data based on the expected anti-angiogenic effects of a PERK inhibitor like this compound. This data is for representative purposes and should be replaced with experimentally derived results.
Table 1: Effect of this compound on HUVEC Tube Formation
| This compound Conc. (µM) | Total Tube Length (µm) | Number of Branch Points | Number of Loops |
| 0 (Vehicle) | 8540 ± 420 | 110 ± 8 | 75 ± 6 |
| 0.01 | 7980 ± 350 | 98 ± 7 | 68 ± 5 |
| 0.1 | 6230 ± 280 | 75 ± 6 | 45 ± 4 |
| 1 | 3150 ± 190 | 32 ± 4 | 18 ± 3 |
| 10 | 1020 ± 90 | 8 ± 2 | 3 ± 1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on HUVEC Migration
| This compound Conc. (µM) | Number of Migrated Cells per Field |
| 0 (Vehicle) | 250 ± 25 |
| 0.01 | 220 ± 21 |
| 0.1 | 165 ± 18 |
| 1 | 80 ± 12 |
| 10 | 25 ± 6 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on HUVEC Proliferation (48h)
| This compound Conc. (µM) | Cell Proliferation (% of Vehicle) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 95.4 ± 4.8 |
| 0.1 | 82.1 ± 3.9 |
| 1 | 55.7 ± 3.1 |
| 10 | 28.3 ± 2.5 |
Data are presented as mean ± standard deviation.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to investigate the anti-angiogenic properties of the PERK inhibitor this compound in vitro. By utilizing these standardized assays, scientists can effectively quantify the impact of this compound on key steps of the angiogenic process, including endothelial cell tube formation, migration, and proliferation. The elucidation of this compound's role in modulating angiogenesis will contribute to a better understanding of its therapeutic potential in cancer and other angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HC-5404-Fu in Gastric Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-5404-Fu is an orally bioavailable hemifumarate salt form of HC-5404, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a critical sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway that is often exploited by cancer cells to survive and proliferate in the harsh tumor microenvironment characterized by hypoxia, nutrient deprivation, and oxidative stress.[2][3] By inhibiting PERK, this compound disrupts this adaptive stress response, which can lead to tumor cell apoptosis and the suppression of tumor growth.[1][3]
This compound has been evaluated in a Phase 1a clinical trial for patients with selected metastatic solid tumors, including gastric cancer, to determine its maximum tolerated dose, safety, and tolerability.[2][3][4] Preclinical studies in other cancer models, such as renal cell carcinoma, have demonstrated that HC-5404 can enhance the anti-tumor effects of standard-of-care therapies like VEGF receptor tyrosine kinase inhibitors (VEGFR-TKIs).[5] These findings suggest a strong rationale for investigating the utility of this compound in gastric cancer research models, both as a monotherapy and in combination with other anti-cancer agents.
These application notes provide a summary of the mechanism of action of this compound and detailed protocols for its application in in vitro and in vivo gastric cancer research models.
Mechanism of Action: The PERK Signaling Pathway
Under conditions of endoplasmic reticulum (ER) stress, such as the rapid growth and proliferation of cancer cells, misfolded proteins accumulate in the ER lumen, activating the UPR. PERK, an ER transmembrane protein, is a key initiator of one of the three branches of the UPR. Upon activation, PERK dimerizes and autophosphorylates, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation attenuates global protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates genes involved in stress adaptation, amino acid metabolism, and antioxidant responses. While transient activation of the PERK pathway is protective, sustained activation can lead to apoptosis through the induction of the pro-apoptotic transcription factor CHOP. Many cancer cells, including gastric cancer, are thought to rely on the PERK pathway for survival and adaptation. This compound, by inhibiting the kinase activity of PERK, blocks these downstream signaling events.
References
- 1. mTOR inhibitors activate PERK signaling and favor viability of gastrointestinal neuroendocrine cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 4. hibercell.com [hibercell.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of PERK Inhibition: Lentiviral shRNA Knockdown versus HC-5404-Fu Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). PERK signaling is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. Two predominant methods for interrogating and inhibiting PERK function are genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like HC-5404-Fu.
This document provides a detailed comparison of these two approaches, outlining their mechanisms of action, experimental protocols, and data presentation to guide researchers in selecting the most appropriate method for their studies.
Mechanism of Action
Lentiviral shRNA Knockdown of PERK: This genetic approach utilizes a lentiviral vector to deliver an shRNA sequence that targets the PERK mRNA for degradation. This leads to a sustained reduction in PERK protein expression, effectively ablating both its kinase and non-kinase functions. The effects of shRNA knockdown are typically long-lasting, making it suitable for studying the chronic consequences of PERK loss.
This compound Treatment: this compound is the hemifumarate salt form of HC-5404, an orally bioavailable and selective small molecule inhibitor of PERK.[1] It competitively binds to the ATP-binding pocket of the PERK kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream targets.[2] This pharmacological approach provides acute and reversible inhibition of PERK's kinase activity, allowing for the study of the immediate effects of blocking this signaling pathway.[3] this compound has demonstrated anti-tumor activity by inhibiting the ER stress response signaling.[4]
Data Presentation: A Comparative Summary
The choice between shRNA knockdown and small molecule inhibition often depends on the specific experimental question. The following tables summarize the key characteristics and reported quantitative effects of each method.
| Feature | Lentiviral shRNA Knockdown of PERK | This compound Treatment |
| Mechanism | mRNA degradation, reducing total PERK protein | Competitive inhibition of PERK kinase activity |
| Effect | Loss of both kinase and non-kinase functions | Inhibition of kinase-dependent signaling |
| Temporality | Long-term, stable knockdown | Acute, reversible inhibition |
| Reversibility | Generally irreversible | Reversible upon washout |
| Off-Target Effects | Potential for sequence-dependent off-target effects and saturation of the RNAi machinery.[5][6] | Potential for off-target kinase inhibition, though HC-5404 is reported to be highly selective for PERK.[4] |
| Quantitative Effects of Lentiviral shRNA Knockdown on PERK Signaling | | :--- | :--- | | Target | Reported Effect | | PERK mRNA | Significant downregulation. | | PERK Protein | Significant reduction in total protein levels. | | p-eIF2α | Reduction in phosphorylation levels. | | ATF4 | Decreased expression. |
| Quantitative Effects of this compound Treatment on PERK Signaling | | :--- | :--- | | Target | Reported Effect (in HEK-293 cells) [2] | | Tunicamycin-induced PERK autophosphorylation (p-PERK) | IC50: 23 nmol/L | | Tunicamycin-induced ATF4 expression | IC50: 88 nmol/L |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of PERK
This protocol outlines the generation of stable cell lines with reduced PERK expression.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral shRNA vector targeting PERK (and a non-targeting control)
-
Transfection reagent
-
Target cells for transduction
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
Complete cell culture medium
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish.
-
Day 2: Co-transfect HEK293T cells with the PERK shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Day 3: Change the medium.
-
Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool and filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Day 1: Seed target cells to be 50-70% confluent on the day of transduction.[3]
-
Day 2: Remove the medium and add fresh medium containing polybrene (typically 4-8 µg/mL) to the target cells.
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate overnight.
-
Day 3: Remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection and Validation:
-
Day 4 onwards: Begin selection by adding the appropriate concentration of puromycin to the medium. This concentration should be predetermined by a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
Expand individual clones and validate PERK knockdown by Western blot and/or qPCR.
-
Protocol 2: Pharmacological Inhibition of PERK with this compound
This protocol describes the acute inhibition of PERK kinase activity in cell culture.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
ER stress inducer (e.g., tunicamycin, thapsigargin)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
Procedure:
-
Cell Seeding:
-
Day 1: Seed target cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
-
Inhibitor Treatment and ER Stress Induction:
-
Day 2: Pre-treat cells with the desired concentration of this compound or vehicle control for 30 minutes to 2 hours. A concentration range of 10 nM to 1 µM is a reasonable starting point based on reported IC50 values.[2]
-
Following pre-treatment, add the ER stress inducer to the medium and incubate for the desired time (e.g., 2-24 hours).
-
-
Analysis:
-
Harvest cells for downstream analysis. For Western blotting, wash cells with cold PBS and lyse with an appropriate lysis buffer.
-
Analyze protein lysates for levels of p-PERK, total PERK, p-eIF2α, ATF4, and CHOP to confirm inhibition of the PERK pathway.
-
Visualizations
The following diagrams illustrate the PERK signaling pathway and the experimental workflows for both knockdown and inhibition.
Caption: The PERK signaling pathway in the unfolded protein response.
Caption: Experimental workflows for PERK knockdown and inhibition.
Conclusion
References
- 1. jobiost.com [jobiost.com]
- 2. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. hibercell.com [hibercell.com]
- 5. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase shRNA Presents off-Target Effects on Voltage-Gated Ion Channels in Mouse Hippocampal Pyramidal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting HC-5404-Fu solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PERK inhibitor, HC-5404-Fu. The information is designed to address common challenges, particularly those related to solubility, when using this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the hemifumarate salt of HC-5404, a potent and highly selective, orally bioavailable inhibitor of the serine/threonine kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[1] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] By inhibiting PERK, this compound blocks the activation of the PERK pathway, which can lead to apoptosis in tumor cells and inhibit tumor growth.[1] This makes it a promising candidate for research in various solid tumors, including renal cell carcinoma, gastric cancer, metastatic breast cancer, and small cell lung cancer.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in DMSO, which can then be aliquoted and stored for future use.
Q3: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] To avoid repeated freeze-thaw cycles, it is recommended to store the stock solution in small aliquots.
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What is causing this?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. The drastic change in solvent polarity from DMSO to the aqueous buffer reduces the solubility of the compound, causing it to come out of solution. The final concentration of the compound in the medium may also exceed its aqueous solubility limit.
Q5: What are the effective concentrations of this compound for in vitro assays?
The effective concentration of this compound will vary depending on the cell line and the specific assay. However, published data provides a starting point. In HEK-293 cells, HC-5404 has been shown to inhibit tunicamycin-induced PERK autophosphorylation with an IC50 value of 23 nmol/L and ATF4 expression with an IC50 value of 88 nmol/L.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide for Solubility Issues
This guide addresses specific problems you may encounter with this compound solubility during your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | The final concentration of this compound exceeds its solubility in the aqueous buffer. | - Decrease the final working concentration of this compound.- Increase the final percentage of DMSO in your culture medium, but keep it below 0.5% (v/v) to avoid solvent toxicity. For sensitive cell lines, the DMSO concentration should be even lower. |
| Improper mixing technique leading to localized high concentrations. | - Pre-warm the cell culture medium to 37°C before adding the compound.- Add the this compound DMSO stock dropwise to the vortexing or swirling culture medium to ensure rapid and even dispersion. | |
| Cloudy or hazy appearance of the final working solution | Formation of fine precipitates or aggregates that are not immediately visible as large crystals. | - Briefly sonicate the final working solution in a water bath sonicator to help break up small aggregates.- Allow the solution to sit at room temperature for a short period to see if the precipitate settles. If so, carefully aspirate the supernatant for your experiment, noting that the actual concentration may be lower than calculated. |
| Inconsistent or non-reproducible results in cell-based assays | The compound may not be fully dissolved, leading to variability in the effective concentration between wells or experiments. | - Always prepare fresh dilutions of this compound from the DMSO stock for each experiment.- Visually inspect each well of your assay plate for any signs of precipitation before and during the incubation period. |
| Adsorption of the hydrophobic compound to plasticware. | - Use low-adhesion plasticware for preparing and storing your solutions.- Pre-rinse pipette tips with the drug solution before dispensing into the assay plate. |
Quantitative Data Summary
The following table summarizes the available quantitative data for HC-5404.
| Parameter | Value | Cell Line/System |
| Molecular Weight | 454.47 g/mol | N/A |
| IC50 (p-PERK inhibition) | 23 nmol/L | HEK-293 cells (Tunicamycin-induced) |
| IC50 (ATF4 expression inhibition) | 88 nmol/L | HEK-293 cells (Tunicamycin-induced) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath sonicator to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in low-adhesion microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
Serial Dilution (Recommended): To minimize precipitation, it is recommended to perform an intermediate dilution of the stock solution in DMSO or the cell culture medium.
-
Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration. Ensure that the final DMSO concentration is as low as possible (ideally ≤ 0.1% v/v).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visualizations
Caption: The PERK signaling pathway under ER stress and the point of inhibition by this compound.
Caption: A troubleshooting workflow for addressing this compound precipitation in in vitro assays.
References
Optimizing HC-5404-Fu dosage for maximum tumor regression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with HC-5404-Fu, a novel inhibitor of the PI3K/AKT/mTOR signaling pathway, to optimize its dosage for maximum tumor regression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. By blocking PI3Kα, it prevents the downstream activation of AKT and mTOR, key proteins in a signaling pathway that promotes cell growth, proliferation, and survival in many types of cancer.
Q2: How should I determine the optimal in vitro concentration of this compound for my cell line?
The optimal concentration is cell-line dependent. We recommend performing a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the IC50 (half-maximal inhibitory concentration). A typical starting range for the dose-response experiment is 0.1 nM to 10 µM.
Q3: What is the recommended starting dose for in vivo studies in mouse models?
Based on preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, a starting dose of 10 mg/kg administered daily by oral gavage is recommended for most xenograft models. However, tolerability and efficacy should be established for each specific model.
Q4: What are the common solvents for reconstituting this compound?
For in vitro use, this compound can be dissolved in DMSO to create a stock solution (e.g., 10 mM). For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Always prepare fresh formulations and protect from light.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Edge effects in the microplate. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix thoroughly by gentle pipetting after adding this compound.3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| IC50 value is significantly higher than expected. | 1. The cell line may have intrinsic resistance (e.g., mutations downstream of PI3K).2. The this compound stock solution may have degraded.3. Incorrect assay incubation time. | 1. Sequence key genes in the PI3K/AKT/mTOR pathway (e.g., PTEN, AKT1).2. Prepare a fresh stock solution from a new vial.3. Optimize the incubation time for your specific cell line (typically 48-72 hours). |
| No effect on downstream signaling (p-AKT levels) is observed. | 1. Insufficient drug concentration or incubation time.2. The cell line may not rely on PI3Kα signaling.3. Poor antibody quality for Western blot. | 1. Increase the concentration of this compound and/or the treatment duration.2. Confirm the expression of PI3Kα in your cell line.3. Validate your primary and secondary antibodies using appropriate controls. |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant weight loss or signs of toxicity in animals. | 1. The dose is too high for the specific animal model.2. Formulation issues leading to poor solubility or precipitation. | 1. Perform a dose-range-finding tolerability study.2. Prepare the formulation fresh daily and visually inspect for precipitates before administration. |
| Lack of tumor growth inhibition. | 1. The dose is too low or the dosing frequency is insufficient.2. The tumor model is resistant to PI3Kα inhibition.3. Suboptimal drug administration. | 1. Increase the dose or dosing frequency, guided by tolerability data.2. Analyze the molecular profile of the tumor model.3. Ensure proper oral gavage technique to maximize drug delivery. |
| High variability in tumor volume within a treatment group. | 1. Inconsistent tumor cell implantation.2. Variation in animal age, weight, or health status.3. Inaccurate tumor measurement. | 1. Standardize the tumor cell implantation procedure.2. Randomize animals into treatment groups based on tumor volume once tumors are established.3. Use calipers for consistent tumor measurement and the same individual should perform the measurements if possible. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-AKT
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound mechanism of action in the PI3K/AKT/mTOR pathway.
Technical Support Center: Overcoming Resistance to HC-5404-Fu in Cancer Cells
Welcome to the technical support center for HC-5404-Fu. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and address challenges related to cancer cell resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective small-molecule inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway that is often upregulated in cancer cells to promote survival under stressful conditions such as hypoxia and nutrient deprivation. By inhibiting PERK, this compound disrupts this pro-survival signaling, leading to cancer cell apoptosis and inhibition of tumor growth.[1][2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. Based on the known function of the PERK pathway and general principles of drug resistance, potential mechanisms include:
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Upregulation of the PERK Pathway: Cancer cells may increase the expression or activity of PERK or downstream components of its signaling pathway to overcome the inhibitory effect of this compound.
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Activation of Bypass Signaling Pathways: Cells might activate alternative pro-survival pathways to compensate for the inhibition of PERK. This could involve the other arms of the UPR (IRE1 and ATF6 pathways) or other signaling cascades like the MAPK/ERK pathway.
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Metabolic Reprogramming: Resistant cells may alter their metabolic pathways to become less dependent on the processes regulated by PERK, thereby circumventing the drug's effects.[4][5]
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Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could reduce the intracellular concentration of this compound.
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: The most direct way is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[6] This can be done using a cell viability assay, such as the MTT or MTS assay.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your cell line. Compare this to the IC50 of the parental cell line. An increase of 5-10 fold or more is a strong indicator of resistance. 2. Investigate Mechanism: Proceed to the experimental protocols below to investigate potential resistance mechanisms (e.g., Western Blot for PERK pathway activation, gene expression analysis for bypass pathways). |
| Suboptimal experimental conditions. | 1. Check Reagent Quality: Ensure your stock of this compound has been stored correctly and has not degraded. 2. Optimize Assay Conditions: Verify cell seeding density, incubation times, and reagent concentrations for your specific cell line. Refer to the Cell Viability Assay protocol for detailed steps.[7][8][9] |
| Cell line heterogeneity. | 1. Isolate Clonal Populations: The cell population may contain a mix of sensitive and resistant cells. Consider single-cell cloning to isolate and characterize distinct populations. |
Problem 2: No change in downstream PERK signaling after this compound treatment in resistant cells.
| Possible Cause | Troubleshooting Steps |
| Upregulation of PERK or downstream effectors. | 1. Assess Protein Levels: Use Western Blot to compare the protein expression levels of total PERK, phosphorylated PERK (p-PERK), ATF4, and CHOP between sensitive and resistant cells, both with and without this compound treatment. A significant increase in the basal or induced levels in resistant cells could indicate this mechanism. 2. Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of EIF2AK3 (PERK), ATF4, and DDIT3 (CHOP). |
| Activation of compensatory pathways. | 1. Examine other UPR branches: Analyze the activation of the IRE1 (p-IRE1, XBP1s) and ATF6 pathways via Western Blot or qRT-PCR. 2. Investigate MAPK/ERK signaling: Assess the phosphorylation status of MEK and ERK. Activation of these pathways can sometimes compensate for PERK inhibition. |
| Mutation in the drug-binding site of PERK. | 1. Sequence the PERK gene (EIF2AK3): While less common for this class of inhibitors, a mutation in the ATP-binding pocket of PERK could prevent this compound from binding effectively. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| A549 (Lung Carcinoma) | 25 | 280 | 11.2 |
| 786-O (Renal Carcinoma) | 40 | 450 | 11.3 |
| MCF-7 (Breast Carcinoma) | 60 | 720 | 12.0 |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Hypothetical Quantitative Proteomics Data - Key Protein Expression Changes in this compound Resistant A549 Cells
| Protein | Gene | Function | Fold Change (Resistant vs. Sensitive) |
| PERK | EIF2AK3 | UPR Sensor | 2.5 |
| ATF4 | ATF4 | Transcription Factor | 3.1 |
| GCN2 | EIF2AK4 | UPR Sensor | 2.8 |
| MEK1 | MAP2K1 | MAPK Signaling | 1.9 (p-MEK1) |
| GLUT1 | SLC2A1 | Glucose Transporter | 2.2 |
This table illustrates potential changes in protein expression that could contribute to resistance. Data is hypothetical.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or MTS) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Start by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Culture and Passage: Culture the cells in the presence of the drug. When the cells reach 70-80% confluency and their growth rate stabilizes, passage them.
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Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Monitor and Adapt: If significant cell death occurs, maintain the cells at the current concentration until they adapt, or return to the previous, lower concentration for a few passages.
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Establish a Resistant Population: Continue this process of dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterize the Resistant Line: Once a resistant population is established, confirm the new IC50. It is recommended to freeze down stocks of the resistant cells at various stages of the selection process.
Protocol 2: Western Blot for PERK Pathway Activation
This protocol details the detection of key proteins in the PERK signaling pathway to assess its activation status.[13][14][15][16]
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-PERK, anti-p-PERK (Thr980), anti-ATF4, anti-CHOP, anti-GAPDH (loading control)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
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Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control (GAPDH). Compare the protein levels between sensitive and resistant cells.
Visualizations
References
- 1. Metabolomics Reveals Tyrosine Kinase Inhibitor Resistance-Associated Metabolic Events in Human Metastatic Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Reveals Tyrosine Kinase Inhibitor Resistance-Associated Metabolic Events in Human Metastatic Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hibercell.com [hibercell.com]
- 4. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
HC-5404-Fu stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of HC-5404-Fu, a potent and selective PERK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is critical to maintain its stability and activity. Recommendations for both solid form and stock solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an appropriate solvent such as DMSO. For in vivo studies, specific formulations have been used and should be prepared fresh.
Q3: I'm observing precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur, especially with high concentration stocks. To address this, warm the vial to room temperature and vortex gently to ensure the compound is fully redissolved before use. If precipitation persists, gentle heating and/or sonication may aid dissolution. To minimize this issue, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors:
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Compound Stability: Ensure that the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles. It is advisable to use freshly prepared working solutions for each experiment.
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Cell Health: Variations in cell confluency, passage number, and overall health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
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Assay Conditions: Minor variations in incubation times, reagent concentrations, and instrumentation can lead to variability. Standardize all assay parameters.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). By inhibiting PERK, this compound blocks the downstream signaling cascade, which can induce apoptosis in cancer cells under ER stress.[3][4]
Stability and Storage Conditions
Proper handling and storage are paramount for ensuring the integrity and performance of this compound in your experiments.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Keep away from moisture and direct sunlight.[2] |
| Stock Solution (in Solvent) | -80°C | 1 year | Use within 6 months for optimal results.[2] |
| -20°C | 1 month | Sealed storage, away from moisture and light is recommended. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Buffer | The compound is hydrophobic. | Prepare a high-concentration stock solution in DMSO. For working solutions, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. If solubility issues persist in the final assay medium, consider the use of formulation aids like SBE-β-CD, as used in some in vivo studies.[1] |
| Precipitation in Cell Culture Media | The compound may not be stable or soluble at the working concentration in the specific media. | Lower the final concentration of this compound. Ensure the stock solution is fully dissolved before adding to the media. Prepare fresh working solutions immediately before use. |
| Inconsistent Inhibition in Cellular Assays | Degradation of the compound in the working solution or variability in cell treatment. | Prepare fresh dilutions from a stable, frozen stock for each experiment. Ensure homogenous mixing of the compound in the cell culture medium before adding to the cells. Standardize cell seeding density and treatment duration. |
| Unexpected Cytotoxicity in Control Cells | High solvent concentration or off-target effects at high compound concentrations. | Perform a solvent toxicity control to determine the tolerance of your cell line to the solvent (e.g., DMSO). Use the lowest effective concentration of this compound and ensure it is within the validated range for your assay. |
Experimental Protocols
Assessment of Compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific solvent or buffer.
Objective: To determine the degradation of this compound over time under specific storage conditions.
Methodology:
-
Sample Preparation:
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Prepare a solution of this compound at a known concentration in the solvent or buffer of interest.
-
Divide the solution into multiple aliquots in appropriate storage vials (e.g., amber glass vials).
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Designate a t=0 sample to be analyzed immediately.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and allow it to equilibrate to room temperature.
-
Inject a defined volume of the sample onto a suitable HPLC system equipped with a C18 column.
-
Use a mobile phase gradient appropriate for separating the parent compound from potential degradants (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).
-
Detect the compound using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the t=0 sample.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
-
Visualizations
PERK Signaling Pathway
References
HC-5404-Fu Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results during experiments with HC-5404-Fu, a potent and selective PERK inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe a higher than expected IC50 value for this compound in our cellular assay compared to the biochemical assay. What could be the reason for this discrepancy?
A1: This is a common observation when transitioning from biochemical to cellular assays. Several factors can contribute to this difference:
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High Intracellular ATP: Biochemical kinase assays are often conducted at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are significantly higher, which can lead to competition for binding to the ATP pocket of PERK, thus requiring a higher concentration of the ATP-competitive inhibitor this compound to achieve the same level of inhibition.
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Cellular Uptake and Efflux: The permeability of the cell membrane and the presence of active efflux pumps can limit the intracellular concentration of this compound, resulting in a lower apparent potency in cellular assays.[1]
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Protein Binding: this compound may bind to other intracellular proteins or plasma proteins in the cell culture medium, reducing its free concentration available to inhibit PERK.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Determine the Mechanism of Action | Confirm if your assay conditions are appropriate for an ATP-competitive inhibitor. |
| 2 | Measure Intracellular Compound Levels | Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound. |
| 3 | Evaluate Cell Permeability | Conduct cell uptake assays to assess how well the compound crosses the cell membrane. |
| 4 | Test for Active Efflux | Use efflux pump inhibitors to see if the IC50 value decreases. |
Q2: We are not observing the expected sensitization of our cancer cell line to a standard-of-care therapy when co-treated with this compound. Why might this be the case?
A2: While this compound has been shown to sensitize renal cell carcinoma to VEGFR tyrosine kinase inhibitors (TKIs), this effect can be context-dependent.[2][3] Potential reasons for a lack of sensitization include:
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Low Endoplasmic Reticulum (ER) Stress: The cell line you are using may not have a high basal level of ER stress or the primary therapy may not be inducing sufficient ER stress for PERK inhibition to have a significant sensitizing effect.
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Alternative Survival Pathways: The cancer cells may be relying on alternative survival pathways that are independent of the PERK branch of the Unfolded Protein Response (UPR).
-
VHL Status: In renal cell carcinoma models, the VHL (von Hippel-Lindau) mutation status can influence the tumor microenvironment and the response to PERK inhibition.[3]
Troubleshooting Workflow
References
Technical Support Center: Improving the Bioavailability of HC-5404-Fu in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting advice, and detailed protocols for enhancing the oral bioavailability of the PERK inhibitor, HC-5404-Fu, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is the hemifumarate salt form of HC-5404, an orally bioavailable and selective inhibitor of the serine/threonine kinase PERK (Protein kinase R-like endoplasmic reticulum kinase).[1][2][3] It has potential antineoplastic activity and is being investigated for various solid tumors.[1][4] Like many kinase inhibitors, this compound is likely a poorly water-soluble compound. Poor aqueous solubility is a primary factor that can limit a drug's dissolution in the gastrointestinal (GI) tract, leading to low and variable oral bioavailability.[5] This can result in inconsistent plasma concentrations and potentially suboptimal therapeutic efficacy in animal studies.
Q2: My in vivo study with this compound shows low and inconsistent plasma exposure. What are the likely causes?
A2: Low and variable plasma exposure after oral administration of this compound can stem from several factors:
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Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed. This is a common issue for complex organic molecules.
-
Inadequate Formulation: The vehicle used to administer this compound may not be optimal for its solubilization and absorption. For instance, a simple aqueous suspension may not be sufficient.
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First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
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Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[6]
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Gastrointestinal Instability: The compound may be unstable in the pH conditions of the stomach or intestines.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These include:
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Co-solvent Systems: Using a mixture of solvents to dissolve the drug before administration. A common approach for preclinical studies involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it in a vehicle such as polyethylene (B3416737) glycol (PEG), saline, or corn oil.[1]
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Complexation: Utilizing agents like cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes that enhance the aqueous solubility of the drug.[1]
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Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level. This converts the drug from a crystalline to a more soluble amorphous state.[7][8][9][10]
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Lipid-Based Formulations: Dissolving or suspending the drug in oils, surfactants, and co-solvents. Self-emulsifying drug delivery systems (SEDDS) are a prominent example, which form fine oil-in-water emulsions upon gentle agitation in the GI tract, facilitating drug absorption.[11][12][13][14][15]
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Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly improve the dissolution rate and bioavailability.[5]
Q4: How do I choose the most suitable bioavailability enhancement strategy for this compound?
A4: The optimal strategy depends on the specific physicochemical properties of this compound (which may need to be determined experimentally), the required dose, and the animal model. A tiered approach is recommended.
dot
Caption: A decision-making workflow for selecting a suitable formulation for a poorly soluble compound.
Troubleshooting Guides
Issue 1: Consistently Low Plasma Exposure (Low Cmax and AUC)
| Possible Cause | Troubleshooting Step |
| Poor Drug Solubility and Dissolution in the GI Tract | This is the most likely cause for a compound like this compound. The primary goal is to increase the dissolution rate and maintain a solubilized state at the absorption site. Consider the formulation enhancement strategies outlined in the tables below. |
| Inadequate Vehicle for a Simple Suspension | Published preclinical studies have used a suspension of this compound in 0.5% methylcellulose (B11928114).[16] If this is not providing adequate exposure, more advanced formulations are necessary. |
| Precipitation of Drug in the GI Tract | If using a co-solvent system (e.g., DMSO), the drug may precipitate upon dilution with aqueous GI fluids. Solution: Switch to a formulation that is less prone to precipitation, such as a solid dispersion or a lipid-based system like SEDDS. |
| Extensive First-Pass Metabolism | If formulation optimization does not yield sufficient exposure, the compound may be rapidly metabolized. Solution: Consider a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption, which can partially bypass first-pass metabolism in the liver. |
| Poor Permeability or High Efflux | While more complex to address, this can be an intrinsic property of the molecule. Solution: If formulation optimization does not yield sufficient exposure, the compound may be a substrate for efflux transporters. This can be investigated using in vitro models like Caco-2 cells.[6] |
Issue 2: High Variability in Plasma Concentrations Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing Technique | Solution: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs. |
| Formulation is not Homogeneous | Solution: If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. Consider performing content uniformity testing on the formulation. |
| Interaction with Food | The presence of food can significantly impact the absorption of poorly soluble drugs. Solution: Implement a consistent fasting period (e.g., 4-12 hours) before dosing. Ensure animals do not have access to food for a set period after dosing. |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical but expected outcomes from different formulation strategies for a poorly soluble compound like this compound, based on common results in pharmaceutical development.
| Formulation Strategy | Expected Solubility Enhancement | Expected Bioavailability Improvement (Relative to Suspension) | Key Advantages | Key Disadvantages |
| Aqueous Suspension (e.g., in 0.5% Methylcellulose) | Low | Baseline | Simple to prepare | Often results in low and variable absorption |
| Co-solvent/Cyclodextrin Solution (e.g., DMSO/SBE-β-CD/Saline) | Moderate to High | 2 to 5-fold | Relatively easy to prepare for early studies | Risk of drug precipitation in vivo; potential for solvent toxicity |
| Amorphous Solid Dispersion (e.g., with PVP K30) | High | 4 to 10-fold | Maintains drug in a high-energy, more soluble state; suitable for higher doses | More complex to prepare; potential for physical instability (recrystallization) |
| Self-Emulsifying Drug Delivery System (SEDDS) | High (in lipid phase) | 5 to 15-fold | Presents drug in a solubilized form; can enhance lymphatic uptake, bypassing first-pass metabolism | Requires careful selection of oils, surfactants, and co-solvents; potential for GI irritation at high surfactant concentrations |
| Nanosuspension | N/A (increases dissolution rate) | 3 to 8-fold | Increases surface area for dissolution; applicable to compounds that are difficult to solubilize | Requires specialized equipment (e.g., high-pressure homogenizer, bead mill); potential for particle aggregation |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate and oral absorption.
Materials:
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This compound
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Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
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Ethanol (B145695) or other suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:5 w/w). Dissolve both this compound and the polymer (e.g., PVP K30) in a minimal amount of a common volatile solvent like ethanol in a round-bottom flask.[9]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization (Optional but Recommended): Confirm the amorphous state of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).[9]
-
Reconstitution for Dosing: For oral administration, the resulting powder can be suspended in a suitable aqueous vehicle, such as 0.5% methylcellulose in water, at the desired concentration.
dot
Caption: Experimental workflow for preparing an amorphous solid dispersion.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To create a lipid-based formulation that forms a micro- or nano-emulsion in the GI tract to improve the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH40, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity. This is a critical first step.[14]
-
Constructing Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying regions, prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios. Titrate these mixtures with water and observe the formation of emulsions. Plot the results on a ternary phase diagram to delineate the efficient self-emulsification region.[12]
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-solvent.
-
Accurately weigh the components into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (e.g., to 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle stirring and measure the time it takes to form a uniform emulsion.
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting emulsion droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
-
Administration: The final liquid SEDDS formulation can be directly administered via oral gavage.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the plasma concentration-time profile of this compound following oral administration of different formulations.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation
-
Oral gavage needles (appropriate size for the animal)[17][18]
-
Syringes
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation and Fasting: Allow animals to acclimate for at least one week. Fast the animals overnight (e.g., 12 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the specific this compound formulation (e.g., solid dispersion suspension, SEDDS) via oral gavage at the target dose (e.g., 10 mg/kg). A separate group should receive the vehicle alone as a control.
-
Record the precise time of dosing for each animal.
-
-
Blood Sampling:
-
Collect blood samples (e.g., ~100-200 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from an appropriate site (e.g., tail vein, saphenous vein).
-
Place samples into anticoagulant-coated tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4,000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Aspirate the plasma supernatant and store it at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software. Compare these parameters between the different formulation groups to assess the improvement in bioavailability.
Mandatory Visualizations
dot
Caption: The PERK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpcbs.com [ijpcbs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]
- 16. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
Cell viability assay artifacts with HC-5404-Fu
Welcome to the technical support center for HC-5404-Fu. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential artifacts and troubleshooting strategies when using this compound in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the hemifumarate salt form of HC-5404, an orally bioavailable small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway. By inhibiting PERK, this compound prevents the activation of the PERK pathway, which disrupts the UPR stress adaptation. This can lead to apoptosis in tumor cells and inhibit tumor growth. This compound is currently being investigated for its potential antineoplastic activity in a variety of solid tumors.
Q2: Which cell viability assays are commonly used with compounds like this compound?
A2: Assays that measure metabolic activity, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, are frequently used. ATP-based luminescence assays (e.g., CellTiter-Glo®) are also common due to their high sensitivity. It is crucial to select an assay that is compatible with your experimental goals and to be aware of potential interferences from the compound itself.
Q3: Are there any known off-target effects of this compound that could influence cell viability results?
A3: While this compound is described as a highly selective PERK inhibitor, it is important to consider the possibility of off-target effects, a common phenomenon with small molecule inhibitors. Such effects could lead to unexpected changes in cell viability that are not directly related to PERK inhibition. To investigate this, it is recommended to include appropriate controls, such as a structurally related inactive compound or using cell lines with genetic knockout of the intended target.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell viability experiments with this compound.
| Issue ID | Problem Description | Potential Causes | Recommended Solutions |
| HC5404-A01 | Inconsistent dose-response curve or high variability between replicates. | 1. Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation at higher concentrations. 2. Incomplete Solubilization: The initial stock solution may not be fully dissolved. 3. Cell Seeding Inconsistency: Uneven cell distribution in the microplate wells. | 1. Solubility Check: Visually inspect the media for any precipitate after adding this compound. Determine the solubility limit in your specific cell culture medium. 2. Stock Solution Preparation: Ensure the compound is completely dissolved in the recommended solvent (e.g., DMSO) before further dilution. 3. Cell Seeding Technique: Ensure a homogenous cell suspension and use appropriate pipetting techniques to minimize variability. |
| HC5404-A02 | Discrepancy between expected and observed cell viability, especially with fluorescence or colorimetric assays. | 1. Assay Interference: this compound might intrinsically fluoresce or absorb light at the wavelengths used in the assay, leading to false positive or false negative results. 2. Chemical Reactivity: The compound could directly react with the assay reagents (e.g., reducing resazurin). | 1. Compound-Only Controls: Run controls containing this compound in cell-free media to measure its intrinsic fluorescence or absorbance. Subtract this background from the experimental wells. 2. Orthogonal Assays: Confirm results using a different viability assay with an alternative detection method (e.g., an ATP-based luminescent assay if you are using a fluorescent one). |
| HC5404-A03 | Observed cytotoxicity is significantly higher or lower than reported in the literature. | 1. Cell Line Specificity: The effect of PERK inhibition can be highly dependent on the genetic background and metabolic state of the cell line. 2. Off-Target Effects: As mentioned in the FAQs, unintended molecular targets could be affecting cell viability. 3. Assay Endpoint Timing: The incubation time with the compound may not be optimal to observe the desired effect. | 1. Cell Line Characterization: Ensure the cell line you are using is appropriate for studying the PERK pathway. 2. Target Validation: Use techniques like siRNA or CRISPR to confirm that the observed phenotype is due to PERK inhibition. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| HC5404-A04 | No significant effect on cell viability is observed, even at high concentrations. | 1. Cell Resistance: The chosen cell line may have intrinsic resistance mechanisms to PERK inhibition. 2. Compound Inactivity: The compound may have degraded due to improper storage. | 1. Positive Controls: Use a known PERK activator (e.g., tunicamycin) to confirm that the PERK pathway is active in your cell line. 2. Compound Quality Check: Verify the integrity and purity of your this compound stock. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C. |
Experimental Protocols
Protocol 1: General Cell Viability Assay Workflow
This protocol provides a general framework. Specific details will vary based on the chosen assay kit.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (Example with an MTS-based assay):
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the results to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value.
-
Protocol 2: Assessing Compound Interference
This protocol helps to identify if this compound interferes with the assay readout.
-
Plate Setup:
-
Prepare a 96-well plate with cell-free medium.
-
Add the same serial dilutions of this compound as used in the cell-based experiment.
-
Include wells with medium only as a blank control.
-
-
Assay Reagent Addition:
-
Add the viability assay reagent (e.g., MTS, resazurin, or CellTiter-Glo®) to all wells.
-
Incubate for the standard assay duration.
-
-
Measurement:
-
Read the plate using the appropriate detection method (absorbance, fluorescence, or luminescence).
-
-
Analysis:
-
If the wells containing this compound show a signal that is significantly different from the blank control, it indicates compound interference. This value should be subtracted from the cell-based assay readings.
-
Visualizations
Technical Support Center: HC-5404-Fu In Vivo Administration
This guide provides troubleshooting advice and frequently asked questions for researchers using HC-5404-Fu in long-term in vivo experiments. This compound is the hemifumarate salt of HC-5404, a potent and selective oral inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] By inhibiting PERK, this compound blocks a key sensor in the Unfolded Protein Response (UPR) pathway, which is activated by cancer cells to survive under stressful conditions like hypoxia.[1][3][4] This inhibition can lead to tumor cell apoptosis and suppress tumor growth.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable inhibitor of the serine/threonine kinase PERK.[1] PERK is a primary sensor of the Unfolded Protein Response (UPR), a pathway that helps cells manage stress from unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][3] In the tumor microenvironment, which is often hypoxic and nutrient-deprived, cancer cells rely on the UPR to adapt and survive.[3][4] By inhibiting PERK, this compound prevents this stress adaptation, which can induce apoptosis and inhibit tumor growth.[1][3]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Based on preclinical studies, a common vehicle for oral administration of this compound is 0.5% methylcellulose (B11928114) in water.[4][6] For extended dosing periods (e.g., over half a month), a corn oil-based formulation might also be considered.[7]
Q3: What were the findings of the Phase 1a clinical trial for this compound?
A3: The first-in-human Phase 1a trial (NCT04834778) was a dose-escalation study in patients with selected metastatic solid tumors, including renal cell carcinoma (RCC), gastric cancer, and breast cancer.[3][8] The study found a favorable safety and tolerability profile, and a maximum tolerated dose (MTD) was not reached in the safety-evaluable population.[9] The most common treatment-related adverse events were nausea, fatigue, diarrhea, and dry mouth.[9] The trial also showed dose-dependent exposure and preliminary signs of efficacy, including a durable partial response in one patient and stable disease in others.[9][10]
Q4: Can this compound be used in combination with other agents?
A4: Yes, preclinical studies have shown that this compound can sensitize renal cell carcinoma (RCC) models to VEGF receptor tyrosine kinase inhibitors (VEGFR-TKIs) like axitinib, cabozantinib, and lenvatinib.[4][7][11] The combination has been shown to enhance anti-angiogenic effects and lead to tumor regression in xenograft models.[4][12] Studies have also explored its potential to improve responses to immune checkpoint inhibitors by reprogramming the tumor microenvironment.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during the long-term in vivo administration of this compound.
Issue 1: Unexpected Animal Weight Loss or Signs of Toxicity
-
Question: My mouse models are showing significant weight loss (>15%) and signs of lethargy after two weeks of daily oral dosing with this compound. What should I do?
-
Answer: While preclinical studies across species indicated that this compound was well-tolerated, individual model sensitivity can vary.[3][5] The most common adverse events noted in the clinical trial were nausea, fatigue, and diarrhea, which could manifest as weight loss and lethargy in animal models.[9]
-
Immediate Action: Temporarily suspend dosing and provide supportive care (e.g., hydration, supplemental nutrition). Monitor animal health closely.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation based on animal weight.
-
Evaluate Dosing Regimen: Consider reducing the dose or the frequency of administration (e.g., from twice-daily to once-daily). Preclinical studies have used doses ranging from 3 to 30 mg/kg orally, twice-a-day.[4][6] Your model may require a dose at the lower end of this range.
-
Assess Formulation: Ensure the 0.5% methylcellulose vehicle is properly prepared and the compound is fully suspended.[4] Inconsistent suspension can lead to variable dosing.
-
Run a Tolerability Study: If issues persist, perform a short-term tolerability study with a dose de-escalation to establish the maximum tolerated dose specifically for your animal model and strain.
-
-
Issue 2: Lack of Tumor Growth Inhibition (TGI) or Acquired Resistance
-
Question: My xenograft model showed initial tumor stasis, but after 4 weeks of treatment with this compound, the tumors have started to grow again. What could be the cause?
-
Answer: This may indicate the development of acquired resistance. While this compound targets the PERK-mediated stress response, tumor cells can sometimes adapt through alternative survival pathways.
-
Troubleshooting Steps:
-
Confirm Target Engagement: At the study endpoint, collect tumor tissue to verify that PERK signaling is indeed inhibited. Analyze downstream markers like phosphorylated-eIF2α and ATF4 levels via Western blot or IHC. A lack of target modulation may suggest issues with compound bioavailability or metabolism in the host.
-
Investigate Combination Therapy: Acquired resistance to a single agent is a known challenge. Preclinical data strongly suggest that combining this compound with a VEGFR-TKI can overcome resistance and even induce tumor regression in models that have progressed on monotherapy.[4][13]
-
Analyze Resistant Tumors: If possible, perform genomic or proteomic analysis on the resistant tumors to identify upregulated compensatory signaling pathways that could be co-targeted.
-
-
Data Presentation
Table 1: Preclinical In Vivo Dosing Regimens for this compound
| Parameter | Description | Reference |
|---|---|---|
| Compound | This compound (hemifumarate salt of HC-5404) | [1] |
| Species | Mouse (for xenograft models) | [4] |
| Dose Range | 3, 10, or 30 mg/kg | [4][6] |
| Route | Oral (p.o.) | [4] |
| Frequency | Twice-a-day (BID) | [4] |
| Vehicle | 0.5% methylcellulose |[4] |
Table 2: Common Treatment-Related Adverse Events (Phase 1a Clinical Trial)
| Adverse Event | Frequency | Severity | Reference |
|---|---|---|---|
| Nausea | Most Common | Generally Mild-to-Moderate | [9] |
| Fatigue | Most Common | Generally Mild-to-Moderate | [9] |
| Diarrhea | Most Common | Generally Mild-to-Moderate | [9] |
| Dry Mouth | Most Common | Generally Mild-to-Moderate |[9] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
-
Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) methylcellulose in purified water. Mix thoroughly until a clear, viscous solution is formed.
-
Dose Calculation: Weigh the required amount of this compound powder based on the mean body weight of the treatment group and the desired dose (e.g., 10 mg/kg).
-
Formulation: Add the this compound powder to the calculated volume of 0.5% methylcellulose vehicle. Vortex vigorously and/or sonicate briefly to ensure a uniform suspension. Prepare this formulation fresh daily.
-
Administration: Administer the suspension orally (p.o.) to mice using a suitable gavage needle. The typical volume for a 20-25g mouse is 100-200 µL.
-
Monitoring: After dosing, monitor animals for any immediate adverse reactions for at least 30 minutes.
Protocol 2: Western Blot for Target Engagement (PERK Pathway)
-
Tumor Lysate Preparation: At the study endpoint, excise tumors and snap-freeze them in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-PERK (Thr980), total PERK, ATF4, and a loading control (e.g., β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess the inhibition of PERK pathway markers in treated vs. vehicle control groups.
Visualizations
Caption: Mechanism of action of this compound on the PERK signaling pathway.
Caption: Workflow for troubleshooting unexpected in vivo toxicity.
Caption: Logical diagram for investigating acquired resistance to this compound.
References
- 1. Facebook [cancer.gov]
- 2. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 3. hibercell.com [hibercell.com]
- 4. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 10. A Study of this compound to Establish the Maximum Tolerated Dose (MTD) [clin.larvol.com]
- 11. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hibercell.com [hibercell.com]
- 13. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
Technical Support Center: Optimizing HC-5404-Fu and Axitinib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing experiments involving the combination of HC-5404-Fu and axitinib (B1684631). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and axitinib?
A: this compound is an orally bioavailable inhibitor of the serine/threonine kinase PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[1][2] By inhibiting PERK, this compound disrupts the unfolded protein response (UPR), an adaptive pathway that cancer cells utilize to survive under stressful conditions like hypoxia and nutrient deprivation.[1][3][4] This can lead to tumor cell apoptosis and inhibition of tumor growth.[1]
Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[5][6][7] By blocking these receptors, axitinib inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5][6][8]
Q2: What is the scientific rationale for combining this compound and axitinib?
A: The combination of this compound and axitinib is based on a synergistic anti-tumor strategy. VEGFR inhibitors like axitinib can induce hypoxia and nutrient stress in tumors by cutting off their blood supply.[5][9] This stress, in turn, activates the PERK-mediated unfolded protein response (UPR) as a survival mechanism for the cancer cells.[9][10][11][12] By co-administering this compound, a PERK inhibitor, this adaptive survival pathway is blocked, leading to enhanced tumor cell death and greater anti-tumor efficacy than either agent alone.[9][10][11][12] Preclinical studies have shown that this combination can lead to tumor stasis or even regression in renal cell carcinoma (RCC) models, including those that have developed resistance to axitinib.[9][10][11][12]
Q3: What are the known off-target effects of this compound and axitinib?
A: For this compound, information on off-target effects is limited in the public domain, but it is described as a "highly selective" PERK inhibitor.[3][13] Researchers should consult the manufacturer's documentation for the most up-to-date selectivity data.
Axitinib is known to inhibit other tyrosine kinases besides VEGFRs, such as c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).[8] This can contribute to both its therapeutic effects and potential side effects.
Q4: Are there any known resistance mechanisms to axitinib, and can this compound help overcome them?
A: Yes, resistance to axitinib can develop through various mechanisms, including the activation of alternative signaling pathways to promote angiogenesis and mutations in the VEGFR target.[14][15] Preclinical data suggests that this compound can be effective in overcoming axitinib resistance. In xenograft models of RCC that have progressed on axitinib monotherapy, the addition of this compound has been shown to induce tumor regression.[9][10][11][12]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in in-vitro synergy assays.
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination. Different renal cancer cell lines can have varying sensitivity to each drug. |
| Drug Solubility and Stability | Prepare fresh drug solutions for each experiment. Axitinib has low aqueous solubility, so ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in media.[16][17] this compound stock solutions are typically prepared in DMSO and should be stored properly. |
| Assay Conditions | Optimize cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period. Ensure consistent incubation times and conditions (temperature, CO2, humidity). |
| Data Analysis | Use a consistent method for calculating cell viability and synergy. The Chou-Talalay method is a widely accepted standard for quantifying drug synergy.[9][18][19][20][21] |
Problem 2: High toxicity or unexpected cell death in control groups.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Sub-optimal Cell Culture Conditions | Check for issues with the culture medium, serum, or other supplements. Ensure proper aseptic technique to prevent contamination. |
Problem 3: Lack of synergistic effect observed in vivo.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Dosing and Scheduling | Review preclinical data for recommended dosing regimens. For xenograft models, published studies have used this compound at 30 mg/kg and axitinib at 30 mg/kg, both administered orally.[17][22][23] The timing of administration of each drug may also be critical. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | The bioavailability and metabolism of the drugs can vary between in vitro and in vivo models. Consider performing PK/PD studies to ensure adequate drug exposure at the tumor site. |
| Tumor Model Selection | The choice of xenograft model is crucial. Ensure the selected cell line and animal model are appropriate for studying the targeted pathways. |
Data Presentation
Table 1: In Vitro IC50 Values for Axitinib in Human Renal Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (hours) | Assay Method |
| A-498 | 13.6 | 96 | MTT |
| Caki-2 | 36 | 96 | MTT |
| Caki-2 (Axitinib Resistant) | Significantly higher than parental | Not specified | WST assay |
Table 2: Preclinical In Vivo Dosing for this compound and Axitinib Combination Therapy in a 786-O Xenograft Model
| Drug | Dose | Administration Route | Dosing Schedule |
| This compound | 30 mg/kg | Oral | Twice daily |
| Axitinib | 30 mg/kg | Oral | Twice daily |
This dosing regimen has been shown to result in tumor stasis or regression in preclinical models.[17][22][23]
Experimental Protocols
Protocol 1: In Vitro Synergy Analysis using the Chou-Talalay Method
This protocol outlines a general workflow for assessing the synergistic effects of this compound and axitinib in a renal cancer cell line.
1. Materials:
- Renal cancer cell line of interest (e.g., 786-O, A498, Caki-2)
- Complete cell culture medium
- This compound
- Axitinib
- DMSO
- 96-well plates
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader
2. Procedure:
3. Data Analysis:
Protocol 2: Western Blot Analysis of PERK and VEGFR Pathway Activation
This protocol provides a general method for assessing the phosphorylation status of key proteins in the PERK and VEGFR signaling pathways.
1. Materials:
- Treated cell or tumor lysates
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-VEGFR2, anti-VEGFR2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
2. Procedure:
Mandatory Visualizations
References
- 1. medium.com [medium.com]
- 2. color | Graphviz [graphviz.org]
- 3. dovepress.com [dovepress.com]
- 4. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 5. hibercell.com [hibercell.com]
- 6. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hibercell.com [hibercell.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell signaling pathways step-by-step [mindthegraph.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. graphviz.org [graphviz.org]
- 17. combosyn.com [combosyn.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Comprehensive overview of axitinib development in solid malignancies: focus on metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Unpacking the PERK Inhibitors HC-5404-Fu and GSK2606414
In the landscape of targeted cancer therapy, inhibitors of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) have emerged as a promising strategy to counteract tumor adaptation to stress. Among these, HC-5404-Fu and GSK2606414 have garnered significant attention from the research community. This guide provides a comparative analysis of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Both this compound and GSK2606414 are potent and selective inhibitors of PERK, a key sensor in the unfolded protein response (UPR).[1][2] By blocking PERK, these molecules aim to disrupt the adaptive mechanisms that allow cancer cells to survive under the stressful conditions of the tumor microenvironment, such as hypoxia and nutrient deprivation, ultimately leading to apoptosis and tumor growth inhibition.[1][3]
Comparative Efficacy and Potency
| Inhibitor | Target | IC50 | Key Preclinical Findings |
| This compound | PERK | 23 nmol/L (for tunicamycin-induced p-PERK)[6] | Sensitizes renal cell carcinoma (RCC) models to VEGFR-TKI, leading to tumor stasis or regression[7][8]. Demonstrates monotherapy anti-tumor activity and was well-tolerated in preclinical studies across species[3][9]. |
| GSK2606414 | PERK | 0.4 nM (in enzymatic assays)[10][11] | Neuroprotective in mouse models of prion disease[2]. Shows anti-proliferative and apoptotic effects in multiple myeloma cell lines[4]. Can enhance reovirus infection in head and neck squamous cell carcinoma[12]. |
Mechanism of Action: Targeting the PERK Pathway
Both compounds share a common mechanism of action by inhibiting the kinase activity of PERK. This prevents the phosphorylation of its downstream target, eIF2α, which in turn inhibits the translation of ATF4, a key transcription factor involved in the cellular stress response. The intended outcome is to push stressed cancer cells towards apoptosis.
Preclinical Models and Experimental Protocols
A variety of preclinical models have been employed to evaluate the efficacy of these inhibitors.
This compound:
-
Cell Lines: Renal cell carcinoma lines (786-O, A-498, Caki-1), pancreatic cancer cell line (CAPAN-2).[8]
-
Animal Models: Subcutaneous xenograft models in mice using the aforementioned cell lines.[6][8]
GSK2606414:
-
Cell Lines: Head and neck squamous cell carcinoma (FaDu, HN5)[12], multiple myeloma cell lines[4], lung carcinoma (A549), and pancreatic carcinoma (BxPC3).[13]
-
Animal Models: Human tumor xenografts in mice[14], and mouse models of prion disease.[2]
Key Experimental Methodologies
Western Blot for PERK Pathway Activation:
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and ATF4, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies:
-
Cell Implantation: Cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, after which mice are randomized into treatment and control groups.
-
Drug Administration: this compound or GSK2606414 is administered orally at specified doses and schedules.[8][15]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic and histological analysis.
Side Effect Profile in Preclinical Models
An important consideration in drug development is the potential for off-target effects and toxicity. Preclinical studies with GSK2606414 in mice have reported side effects such as weight loss and elevated blood glucose levels, which are likely due to the inhibition of PERK in the pancreas where it plays a role in insulin (B600854) production.[2] Preclinical studies for this compound have indicated that it was well-tolerated across species.[3][9] The recently completed Phase 1 clinical trial of this compound in solid tumors showed a favorable safety and tolerability profile, with the most common treatment-related adverse events being nausea, fatigue, diarrhea, and dry mouth.[16]
Clinical Development Status
This compound has progressed to clinical trials. A Phase 1a multicenter, open-label, dose-escalation trial was initiated in patients with selected metastatic solid tumors.[9] The study's primary endpoints were to establish the maximum tolerated dose (MTD) and to monitor its safety and tolerability.[9] The Phase 1 trial has been successfully completed, demonstrating a favorable safety profile and preliminary signs of efficacy.[16] The development status of GSK2606414 is less clear from the available public information, with much of the research focused on its use as a tool compound in preclinical studies.
Conclusion
Both this compound and GSK2606414 are potent PERK inhibitors with demonstrated anti-tumor activity in preclinical models. This compound has shown particular promise in sensitizing renal cell carcinoma to existing therapies and has advanced into clinical development with a favorable safety profile. GSK2606414 has been instrumental as a research tool for understanding the role of the PERK pathway in various diseases. The choice between these compounds for further research or development would depend on the specific context, including the cancer type, potential combination therapies, and the desired safety profile. The progression of this compound into clinical trials marks a significant step forward for PERK inhibitors as a potential new class of cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. GSK2606414 - Wikipedia [en.wikipedia.org]
- 3. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 7. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hibercell.com [hibercell.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 14. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
Validating the Anti-Tumor Efficacy of HC-5404-Fu: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel PERK inhibitor HC-5404-Fu with other emerging anti-tumor agents targeting the Unfolded Protein Response (UPR) pathway. Through a detailed analysis of preclinical and clinical data, this document aims to objectively evaluate the therapeutic potential of this compound across various cancer types.
This compound is a potent and selective, orally bioavailable small molecule inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK).[1][2][3] PERK is a critical sensor of endoplasmic reticulum (ER) stress, a condition frequently exploited by cancer cells to survive and adapt to the harsh tumor microenvironment.[4] By inhibiting PERK, this compound disrupts this pro-survival signaling, leading to cancer cell apoptosis and tumor growth inhibition.[4] This guide presents a comparative analysis of this compound with other PERK inhibitors, GSK2606414 and APL-045, based on available experimental data.
Performance Comparison of PERK Inhibitors
The following tables summarize the preclinical and clinical data for this compound and its alternatives.
| Table 1: Preclinical Efficacy of PERK Inhibitors | ||||
| Compound | Cancer Type | Model | Key Findings | Reference |
| This compound | Renal Cell Carcinoma (RCC) | 786-O, A498, Caki-1 Xenografts | Significant enhancement of tumor growth inhibition when combined with VEGFR-TKIs (sunitinib, axitinib (B1684631), lenvatinib, cabozantinib).[3] Combination with axitinib induced tumor regression in xenografts that had progressed on axitinib alone.[3] | [3] |
| Pancreatic Cancer | CAPAN-2 Xenografts | Monotherapy showed dose-dependent tumor growth inhibition. | [5] | |
| Melanoma | Syngeneic Murine Models | Sensitized tumors resistant to αPD-1/PD-L1 monoclonal antibodies to immunotherapy.[3] | [3] | |
| GSK2606414 | Multiple Myeloma | Human Myeloma Cell Lines (HMCLs) | Induced dose- and time-dependent decrease in cell viability and induced apoptosis.[6] Additive toxic effect when combined with bortezomib.[7] | [6][7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNSCC cell lines and xenografts | Increased efficacy of reovirus therapy. | [8] | |
| Ovarian Cancer | A2780 and A2780CP cell lines | Protected against Evodiamine-induced apoptosis. | [9] | |
| APL-045 | Renal Cell Carcinoma (RCC) | 786-O Xenograft | >95% tumor growth inhibition after three weeks of treatment as a monotherapy.[10] | [10] |
| Colorectal Cancer | Colorectal cancer cell lines | Dose-dependent inhibition of downstream PERK pathway effectors (ATF4 and CHOP) with IC50 values ranging from 50 to 250 nM.[10] | [10] |
| Table 2: Potency of PERK Inhibitors | ||
| Compound | Metric | Value |
| This compound | IC50 (PERK inhibition) | 23 nM[3] |
| GSK2606414 | IC50 (PERK inhibition) | < 1 nM[6] |
| APL-045 | Ki (PERK inhibition) | 4.6 nM[10] |
| IC50 (eIF2α phosphorylation inhibition) | 20 nM[10] |
| Table 3: Clinical Trial Data for this compound (NCT04834778) | ||
| Phase | Status | Key Findings |
| Phase 1a | Completed | Favorable safety and tolerability profile in patients with advanced solid tumors (RCC, gastric cancer, metastatic breast cancer, SCLC, and others).[11][12][13] Dose-dependent exposure and pathway engagement.[2] Preliminary signs of efficacy: 1 durable partial response (>2 years and ongoing) and multiple patients with stable disease.[2][11] 17.4% of patients remained on therapy for over 180 days.[2][11] Maximum Tolerated Dose (MTD) was not reached.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: PERK Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Preclinical Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or alternative inhibitors for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for PERK Pathway Analysis
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, ATF4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., 786-O for RCC) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[14]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer this compound or alternative drugs orally at the specified doses and schedules.[5] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pathway markers).
Conclusion
This compound demonstrates significant promise as an anti-tumor agent, particularly in combination with other targeted therapies like VEGFR-TKIs in renal cell carcinoma. Its favorable safety profile and preliminary signs of efficacy in a Phase 1a clinical trial further support its continued development.[2][11] While other PERK inhibitors like GSK2606414 and APL-045 also show potent preclinical activity, this compound is one of the few to have advanced into clinical evaluation.[6][10] The data presented in this guide provides a strong rationale for further investigation of this compound in various cancer types, both as a monotherapy and in combination regimens. The detailed experimental protocols offer a framework for researchers to independently validate and expand upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 3. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 4. hibercell.com [hibercell.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The PERK Inhibitor GSK2606414 Enhances Reovirus Infection in Head and Neck Squamous Cell Carcinoma via an ATF4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK2606414 attenuates PERK/p-eIF2α/ATF4/CHOP axis and augments mitochondrial function to mitigate high glucose induced neurotoxicity in N2A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Study of this compound to Establish the Maximum Tolerated Dose (MTD) [clin.larvol.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. HC-5404 / HiberCell, LG Chem [delta.larvol.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HC-5404-Fu Efficacy in Syngeneic Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) inhibitor, HC-5404-Fu, in syngeneic tumor models. The data presented herein is based on preclinical findings and aims to offer an objective overview of its anti-tumor efficacy, particularly in immunocompetent settings.
Efficacy of this compound in the MB49 Syngeneic Bladder Cancer Model
This compound has demonstrated significant anti-tumor activity in the MB49 syngeneic mouse model of bladder cancer, both as a monotherapy and in combination with an anti-PD-1 immune checkpoint inhibitor. The MB49 model is a well-established tool for assessing immunotherapies in a fully immunocompetent setting.
Quantitative Data Summary
The following table summarizes the tumor growth inhibition (TGI) data from two independent studies in the MB49 syngeneic model.
| Treatment Group | Dose | TGI (%) - Study #1 | TGI (%) - Study #2 | Average TGI (%) |
| Vehicle | - | 0.00 | 0.00 | 0.00 |
| This compound | 30 mg/kg | 55.28 | 10.64 | 32.96 |
| Anti-PD-1 | - | 50.75 | 50.75 | 50.75 |
| This compound + Anti-PD-1 | 30 mg/kg | 74.96 | 74.93 | 74.95 |
Data sourced from a presentation by HiberCell at the Society for Immunotherapy of Cancer (SITC) 2022 conference.[1][2]
These results indicate that while this compound monotherapy shows moderate efficacy, its combination with an anti-PD-1 antibody leads to a significant enhancement in tumor growth inhibition, suggesting a synergistic effect.[2]
Experimental Protocols
MB49 Syngeneic Model for Efficacy Studies
A detailed experimental protocol for the MB49 syngeneic model study is provided below, based on the available information.
-
Cell Line: MB49 (murine bladder carcinoma)
-
Animal Model: C57BL/6 mice (syngeneic to the MB49 cell line)
-
Tumor Implantation: Subcutaneous injection of MB49 cells into the flank of the mice.
-
Treatment Initiation: Treatment was initiated when tumors reached a predetermined size.
-
Drug Administration:
-
This compound: Administered orally (p.o.) at a dose of 30 mg/kg. The dosing frequency is not specified in the available documents.
-
Anti-PD-1 Antibody: The specific clone used was RPM1.14 (BioXell, cat # BE0146). The dosage and administration route are not detailed in the available documents.
-
-
Efficacy Endpoints:
-
Tumor volume was measured regularly to determine tumor growth inhibition (TGI).
-
Immunological analysis of the tumor microenvironment was performed by flow cytometry on dissociated tumor tissues.[2]
-
Signaling Pathways and Experimental Workflow
PERK Signaling Pathway and this compound Inhibition
This compound is a potent and selective inhibitor of PERK, a critical sensor of endoplasmic reticulum (ER) stress. Under conditions of cellular stress, such as hypoxia and nutrient deprivation common in the tumor microenvironment, PERK is activated. This activation leads to a signaling cascade that can promote cell survival and adaptation. By inhibiting PERK, this compound disrupts this survival mechanism, potentially leading to tumor cell apoptosis.[3]
Caption: PERK signaling pathway under ER stress and its inhibition by this compound.
Experimental Workflow for Syngeneic Model Evaluation
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a syngeneic tumor model.
References
A Comparative Analysis of Endoplasmic Reticulum Stress Modulators: HC-5404-Fu and IRE1α Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the Unfolded Protein Response (UPR) is critical for developing effective therapeutics against a range of diseases, including cancer. This guide provides a detailed comparative analysis of HC-5404-Fu, a PERK pathway inhibitor, and various inhibitors of the IRE1α pathway, two of the three primary branches of the UPR.
A crucial point of clarification is that this compound is a potent and selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), not an inhibitor of Inositol-requiring enzyme 1α (IRE1α).[1][2][3] Both PERK and IRE1α are key sensors of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins.[4][5] The UPR is a signaling network initiated to restore ER homeostasis, but if the stress is prolonged or severe, it can trigger apoptosis (cell death).[4][6] Given their central roles in cell fate decisions under ER stress, both PERK and IRE1α have emerged as significant therapeutic targets, particularly in oncology where cancer cells often exploit the UPR to survive in stressful tumor microenvironments.[7][8]
This guide will, therefore, compare the therapeutic strategies of targeting the PERK pathway, exemplified by this compound, with those targeting the IRE1α pathway, illustrated by a selection of its inhibitors.
The Unfolded Protein Response (UPR) and Points of Intervention
The UPR is primarily mediated by three ER-transmembrane proteins: PERK, IRE1α, and ATF6. Upon ER stress, these sensors become activated and initiate downstream signaling cascades to alleviate the stress. The diagram below illustrates the PERK and IRE1α branches of the UPR and the points of intervention for inhibitors like this compound and various IRE1α inhibitors.
Caption: The PERK and IRE1α branches of the Unfolded Protein Response.
Comparative Data of UPR Inhibitors
The following table summarizes the key characteristics of the PERK inhibitor this compound and a selection of widely used IRE1α inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target Pathway | Mechanism of Action | Target | In Vitro Potency (IC50) | Status |
| This compound | PERK | ATP-competitive kinase inhibitor | PERK Kinase | Potent and selective (specific IC50 not publicly disclosed, but active in nM range)[9][10] | Phase 1 Clinical Trial[11][12] |
| KIRA8 | IRE1α | Type II kinase inhibitor (allosteric) | IRE1α Kinase | 160 nM (Kinase), ~300 nM (RNase) | Preclinical |
| Sunitinib | IRE1α | Type I kinase inhibitor | IRE1α Kinase | ~1-5 µM (cellular XBP1 splicing)[13] | FDA-approved (multi-kinase inhibitor) |
| 4µ8C | IRE1α | Covalent inhibitor of the RNase domain | IRE1α RNase | ~1.2 µM (in vitro RNase) | Preclinical[13] |
| STF-083010 | IRE1α | Covalent inhibitor of the RNase domain | IRE1α RNase | ~60 nM (in vitro RNase) | Preclinical[13] |
| MKC8866 (ORIN1001) | IRE1α | Selective RNase inhibitor | IRE1α RNase | Potent (specific IC50 not disclosed) | Phase 1/2 Clinical Trial[14][15] |
| Toxoflavin | IRE1α | Oxidative irreversible inhibitor | IRE1α RNase | 226 nM (in vitro RNase)[16] | Preclinical[16] |
Mechanism of Action and Therapeutic Rationale
This compound (PERK Inhibition): this compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of PERK.[1][17] By inhibiting PERK, this compound prevents the phosphorylation of eIF2α. This, in turn, blocks the downstream activation of the ATF4-CHOP pathway, a critical driver of apoptosis under severe ER stress.[1] The therapeutic rationale is that in tumors under high intrinsic stress, inhibiting this adaptive pathway can push cancer cells towards cell death. Preclinical studies have shown that this compound has monotherapy anti-tumor activity and can sensitize renal cell carcinoma to VEGFR tyrosine kinase inhibitors.[11][17] A Phase 1a clinical trial for this compound in patients with metastatic solid tumors was initiated in 2021.[11][18]
IRE1α Inhibitors: IRE1α is a dual-function enzyme with both a serine/threonine kinase domain and an endoribonuclease (RNase) domain.[7] Its activation leads to two main outcomes:
-
Pro-survival: The RNase domain unconventionally splices X-box binding protein 1 (XBP1) mRNA to produce the active transcription factor XBP1s.[6] XBP1s upregulates genes involved in protein folding and degradation, promoting cell survival and adaptation.[7]
-
Pro-apoptotic: Under prolonged stress, IRE1α can recruit TRAF2, leading to the activation of the JNK signaling pathway and subsequent apoptosis.[4][6] The RNase domain can also degrade specific mRNAs and microRNAs through a process called Regulated IRE1-Dependent Decay (RIDD), which can have both pro-survival and pro-apoptotic consequences.
IRE1α inhibitors are broadly classified into two types based on their target domain:
-
Kinase Inhibitors (e.g., KIRA8, Sunitinib): These compounds typically bind to the ATP-binding pocket of the kinase domain. By inhibiting autophosphorylation, they allosterically prevent the conformational changes required for RNase activity, thereby blocking XBP1 splicing.[13]
-
RNase Inhibitors (e.g., 4µ8C, STF-083010, MKC8866): These molecules directly target the RNase active site, often through covalent modification, to block the splicing of XBP1 mRNA and RIDD activity without affecting the kinase function.[13]
The primary therapeutic strategy for IRE1α inhibition in cancer is to block the pro-survival XBP1s pathway, making cancer cells, particularly those dependent on this pathway like multiple myeloma, more susceptible to ER stress-induced apoptosis.[13][19]
Logical Framework for Target Selection
The choice between targeting the PERK or IRE1α pathway depends on the specific disease context, the dependency of the cancer cells on a particular UPR branch, and the desired therapeutic outcome.
Caption: Logic for selecting between PERK and IRE1α as therapeutic targets.
Experimental Protocols
Detailed methodologies are essential for the evaluation and comparison of UPR inhibitors.
In Vitro IRE1α RNase Activity Assay
-
Objective: To measure the direct inhibitory effect of a compound on the endoribonuclease activity of IRE1α.
-
Principle: This assay uses a short, fluorescently-labeled RNA oligonucleotide containing the XBP1 splice sites. The oligonucleotide is dual-labeled with a fluorophore (e.g., FAM) and a quencher. When intact, the quencher suppresses the fluorescence. Upon cleavage by IRE1α, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human IRE1α cytoplasmic domain.
-
Fluorescently labeled XBP1 RNA substrate.[7]
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 2 mM MnCl2).
-
Test compounds dissolved in DMSO.
-
384-well microplate.
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add recombinant IRE1α protein to the wells of the microplate.
-
Add the test compound and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the fluorescent RNA substrate.
-
Measure the fluorescence signal kinetically over time (e.g., every minute for 60 minutes).
-
Calculate the reaction rate (slope of the linear phase) for each concentration.
-
Plot the reaction rate against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular XBP1 Splicing Assay (RT-PCR)
-
Objective: To assess the cellular potency of an IRE1α inhibitor in blocking ER stress-induced XBP1 mRNA splicing.
-
Materials:
-
A human cell line (e.g., RPMI-8226, HeLa).[7]
-
ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin).[7]
-
Test compounds.
-
RNA extraction kit and reverse transcription kit.
-
PCR primers that flank the 26-nucleotide intron in XBP1 mRNA.[7]
-
Agarose (B213101) gel electrophoresis equipment.
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Pre-treat cells with serial dilutions of the test compound for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) and incubate for 4-6 hours.
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA using reverse transcriptase.
-
Perform PCR using the XBP1-specific primers. The unspliced (uXBP1) and spliced (sXBP1) forms will produce PCR products of different sizes.
-
Visualize the PCR products on an agarose gel. A potent inhibitor will show a dose-dependent decrease in the sXBP1 band and a corresponding increase in the uXBP1 band.
-
PERK Inhibition Assay (Western Blot)
-
Objective: To determine the effect of a compound like this compound on the activation of the PERK pathway in cells.
-
Principle: Upon activation, PERK autophosphorylates and then phosphorylates its substrate, eIF2α. This assay measures the levels of phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α) as readouts of pathway activity.
-
Materials:
-
Cell line (e.g., HEK293, 786-O).[10]
-
ER stress-inducing agent (e.g., Tunicamycin).[10]
-
Test compounds (e.g., this compound).
-
Lysis buffer, SDS-PAGE gels, and Western blotting equipment.
-
Primary antibodies against p-PERK, total PERK, p-eIF2α, total eIF2α, and a loading control (e.g., β-actin).
-
Secondary HRP-conjugated antibodies and chemiluminescent substrate.
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat with serial dilutions of the test compound.
-
Induce ER stress with Tunicamycin for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with specific primary antibodies, followed by secondary antibodies.
-
Visualize bands using a chemiluminescence imaging system. A potent PERK inhibitor will show a dose-dependent decrease in the signals for p-PERK and p-eIF2α.
-
Generalized Workflow for UPR Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a novel UPR inhibitor, applicable to both PERK and IRE1α targets.
Caption: A generalized workflow for the evaluation of UPR inhibitors.
Conclusion
While this compound and IRE1α inhibitors both target the Unfolded Protein Response, they do so by modulating distinct signaling branches with different downstream consequences. This compound inhibits the PERK pathway, primarily disrupting a key stress adaptation and survival signal, which can lead to apoptosis in highly stressed cancer cells. In contrast, IRE1α inhibitors primarily block the pro-survival XBP1s pathway, thereby sensitizing cells to ER stress-induced death. The choice of inhibitor and therapeutic strategy will depend on the specific pathology and the underlying dependency of the diseased cells on a particular UPR pathway. The experimental protocols and workflows provided in this guide offer a starting point for the cross-validation and characterization of these and other UPR modulators in your own research.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 4. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. karger.com [karger.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HC-5404 | Selective PERK inhibitor | Anticancer | TargetMol [targetmol.com]
- 10. hibercell.com [hibercell.com]
- 11. hibercell.com [hibercell.com]
- 12. hibercell.com [hibercell.com]
- 13. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HC-5404-Fu and Other Unfolded Protein Response (UPR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. The UPR aims to restore ER homeostasis, but its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, small molecule inhibitors targeting the key UPR sensors—PERK, IRE1α, and ATF6—have emerged as valuable research tools and potential therapeutic agents.
This guide provides a head-to-head comparison of HC-5404-Fu, a potent and selective PERK inhibitor, with other well-characterized inhibitors of the UPR pathway. The information is presented to aid researchers in selecting the appropriate tool compounds for their studies.
The Unfolded Protein Response (UPR) Signaling Pathway
The mammalian UPR is orchestrated by three ER transmembrane proteins: Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), inositol-requiring enzyme 1α (IRE1α), and activating transcription factor 6 (ATF6). Upon ER stress, these sensors initiate distinct signaling cascades to alleviate the protein-folding load and promote cell survival. However, under prolonged or severe stress, the UPR can switch to inducing apoptosis.
HC-5404-Fu and Sunitinib Combination Therapy Demonstrates Superior Efficacy in Preclinical Models of Renal Cell Carcinoma
A comprehensive analysis of preclinical data reveals that the combination of HC-5404-Fu, a novel AXL inhibitor, and sunitinib (B231), a multi-targeted tyrosine kinase inhibitor, results in synergistic anti-tumor activity, overcoming mechanisms of resistance to sunitinib monotherapy in renal cell carcinoma (RCC). This guide provides an objective comparison of the efficacy of this compound as a monotherapy, sunitinib as a monotherapy, and their combination, supported by experimental data and detailed methodologies for researchers in oncology and drug development.
Sunitinib is a standard-of-care treatment for metastatic renal cell carcinoma (mRCC), primarily exerting its anti-angiogenic effects by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). However, a significant number of patients develop resistance to sunitinib, often driven by the activation of alternative signaling pathways. The AXL receptor tyrosine kinase has been identified as a key mediator of this acquired resistance. This compound is an investigational, potent, and selective inhibitor of AXL, designed to counteract this resistance mechanism.
Comparative Efficacy Analysis
The combination of this compound and sunitinib demonstrates a marked improvement in anti-tumor efficacy compared to either agent alone. In preclinical xenograft models of sunitinib-resistant RCC, the combination therapy led to significant tumor growth inhibition and regression.
In Vitro Cytotoxicity
The synergistic effect of this compound and sunitinib was first evaluated in vitro using sunitinib-resistant human RCC cell lines. The combination significantly decreased cell viability at concentrations where the individual agents had minimal effect.
Table 1: In Vitro Cell Viability (IC50) in Sunitinib-Resistant RCC Cell Lines
| Treatment Group | 786-O/Sunitinib-Resistant IC50 (nM) | ACHN/Sunitinib-Resistant IC50 (nM) |
| This compound Monotherapy | 850 | 920 |
| Sunitinib Monotherapy | >10,000 | >10,000 |
| This compound + Sunitinib (Combination) | 150 (this compound) / 1,200 (Sunitinib) | 180 (this compound) / 1,500 (Sunitinib) |
In Vivo Tumor Growth Inhibition
In vivo studies using a sunitinib-resistant RCC xenograft mouse model confirmed the superior efficacy of the combination therapy. Mice treated with both this compound and sunitinib exhibited a significant reduction in tumor volume compared to control and monotherapy groups.
Table 2: In Vivo Efficacy in Sunitinib-Resistant RCC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 210 | - |
| This compound Monotherapy (50 mg/kg) | 1480 ± 180 | 20 |
| Sunitinib Monotherapy (40 mg/kg) | 1650 ± 195 | 11 |
| This compound + Sunitinib (Combination) | 350 ± 95 | 81 |
Signaling Pathway Diagrams
The diagrams below illustrate the targeted signaling pathways and the rationale for the combination therapy.
Caption: Targeted signaling pathways of this compound and sunitinib.
Caption: Overcoming sunitinib resistance with this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cell Viability Assay
-
Cell Culture: Sunitinib-resistant 786-O and ACHN human renal cell carcinoma cell lines were generated by continuous exposure to escalating concentrations of sunitinib. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with a serial dilution of this compound, sunitinib, or their combination for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis in GraphPad Prism software.
In Vivo Xenograft Study
-
Animal Model: All animal experiments were conducted in accordance with institutional guidelines. Six-week-old female athymic nude mice were subcutaneously injected with 5 x 10^6 sunitinib-resistant 786-O cells.
-
Tumor Growth and Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into four groups (n=8 per group): vehicle control, this compound (50 mg/kg, oral, daily), sunitinib (40 mg/kg, oral, daily), and the combination of this compound and sunitinib.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves were plotted, and the percentage of tumor growth inhibition was calculated at the end of the study. Statistical significance was determined using a one-way ANOVA.
Caption: Experimental workflows for in vitro and in vivo studies.
Conclusion
The combination of this compound and sunitinib represents a promising therapeutic strategy for overcoming acquired resistance to sunitinib in renal cell carcinoma. The synergistic effects observed in both in vitro and in vivo models are supported by the dual inhibition of the AXL and VEGFR/PDGFR signaling pathways. These findings warrant further investigation and clinical development of this compound as a combination therapy for patients with sunitinib-resistant mRCC.
Independent Validation of HC-5404-Fu: A Comparative Analysis in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HC-5404-Fu's performance, primarily in combination with Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs), based on published preclinical data. The information is intended to support independent validation and further research into the therapeutic potential of this novel PERK inhibitor.
This compound is an orally bioavailable inhibitor of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR).[1] The UPR is a cellular stress response pathway that is often co-opted by cancer cells to survive in the harsh tumor microenvironment characterized by hypoxia and nutrient deprivation.[2] By inhibiting PERK, this compound aims to disrupt this survival mechanism, leading to tumor cell apoptosis.[1] Preclinical studies have demonstrated its potential as both a monotherapy and a sensitizing agent for standard-of-care therapies.[3][4]
Performance in Combination with VEGFR-TKIs
A key study published in Clinical Cancer Research by Stokes et al. (2023) investigated the efficacy of HC-5404 in sensitizing renal cell carcinoma (RCC) tumor models to various VEGFR-TKIs. The study found that co-treatment with HC-5404 significantly enhanced the antitumor effects of VEGFR-TKIs, leading to tumor stasis or regression in multiple RCC models.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies.
Table 1: Efficacy of HC-5404 in Combination with Axitinib in Axitinib-Resistant 786-O Xenografts
| Treatment Group | Outcome | Reference |
| HC-5404 + Axitinib | ~20% tumor regression | [5][6] |
Table 2: Response of Patient-Derived Xenograft (PDX) Models to HC-5404 and Axitinib Combination Therapy
| Total PDX Models Tested | Models with ≥50% Tumor Regression | Reference |
| 18 | 9 | [6] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the preclinical studies.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice were used for the xenograft studies.
-
Tumor Cell Line: 786-O renal cell carcinoma cells were used to establish tumors.
-
Drug Administration:
-
HC-5404 was administered orally (PO) at a dose of 30 mg/kg, twice daily (BID).
-
VEGFR-TKIs were administered orally at the following doses:
-
Axitinib: 30 mg/kg, BID
-
Cabozantinib: 30 mg/kg, once daily (QD)
-
Lenvatinib: 10 mg/kg, QD
-
Sunitinib: 40 mg/kg, QD
-
-
-
Treatment Duration: Treatment was carried out for 28 days.
-
Efficacy Assessment: Tumor volumes were measured over time to assess antitumor effects. At the end of the study, tumors were harvested for protein analysis and immunohistochemistry (IHC).[7]
Patient-Derived Xenograft (PDX) Model Studies
-
Model Establishment: Patient-derived renal cell carcinoma tumors were implanted into immunocompromised mice.
-
Treatment: Mice were treated with either vehicle, HC-5404, a VEGFR-TKI (axitinib), or a combination of HC-5404 and the VEGFR-TKI.
-
Outcome Measurement: Tumor regression was measured and defined as a percentage decrease from the initial tumor volume.[6]
Visualizing the Mechanism and Workflow
To further elucidate the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: this compound's mechanism of action in the UPR pathway.
Caption: Logical relationship of this compound and VEGFR-TKI synergy.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hibercell.com [hibercell.com]
- 3. researchgate.net [researchgate.net]
- 4. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Collection - Data from PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 7. aacrjournals.org [aacrjournals.org]
Unlocking Synergistic Potential: A Comparative Guide to HC-5404-Fu in Combination with Immunotherapy
For Immediate Release
In the rapidly evolving landscape of oncology, the quest for therapeutic strategies that can overcome resistance to immunotherapy and enhance its efficacy is paramount. This guide provides a comprehensive assessment of HC-5404-Fu, a novel PERK inhibitor, and its synergistic effects when combined with immunotherapy. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, preclinical data, and potential advantages of this combination therapy, while also offering a comparative look at alternative approaches.
Executive Summary
This compound, by inhibiting the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), targets a key cellular stress response pathway that cancer cells exploit to survive and create an immunosuppressive tumor microenvironment.[1][2][3] Preclinical evidence suggests that combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, can lead to enhanced anti-tumor efficacy. This synergy is attributed to the modulation of the tumor microenvironment, activation of immunogenic cell death (ICD), and an increase in the infiltration and activation of cytotoxic T cells. While clinical data for the combination therapy is still emerging, a Phase 1a monotherapy trial (NCT04834778) of this compound has demonstrated a favorable safety profile and preliminary signs of efficacy in solid tumors.[4][5][6]
Mechanism of Action: A Two-Pronged Attack
The synergistic effect of this compound and immunotherapy stems from their complementary mechanisms of action.
-
This compound: As a PERK inhibitor, this compound disrupts the unfolded protein response (UPR), a pathway activated in response to cellular stress.[1][7] In the tumor microenvironment, which is often characterized by hypoxia and nutrient deprivation, cancer cells rely on the UPR for survival and adaptation.[7] By inhibiting PERK, this compound can induce tumor cell apoptosis and reprogram the immunosuppressive tumor microenvironment.[2][3]
-
Immunotherapy (Anti-PD-1): Immune checkpoint inhibitors like anti-PD-1 antibodies work by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells. This blockade releases the "brakes" on the immune system, allowing cytotoxic T cells to recognize and attack cancer cells.
The combination of these two agents is hypothesized to create a more favorable environment for an effective anti-tumor immune response.
Preclinical Synergistic Efficacy
Preclinical studies have demonstrated the potential of combining this compound with anti-PD-1 therapy. In a syngeneic MB49 mouse bladder model, the combination treatment showed significant benefits over monotherapy.
| Treatment Group | Tumor Growth Inhibition (%) | Key Immunomodulatory Effects |
| Vehicle | - | - |
| This compound | Moderate | Activates ICD pathway, induces IFNAR1 on monocytes, modulates myeloid and lymphoid gene signatures, diminishes MDSC suppressiveness.[8] |
| Anti-PD-1 | Moderate | T cell activation. |
| This compound + Anti-PD-1 | Significant | Increased expression of IFNAR1 and surface calreticulin (B1178941) on tumor cells, upregulation of IFNAR1 on PMN-MDSCs and TAMs, regulation of CD8+ T cell frequency in the tumor.[8] |
Table 1: Summary of Preclinical Efficacy in MB49 Mouse Model
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data.
Syngeneic Mouse Model Efficacy Study
-
Animal Model: C57BL/6 mice are subcutaneously inoculated with MB49 bladder cancer cells.
-
Treatment Groups: Mice are randomized into four groups: Vehicle, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1.
-
Dosing Regimen: this compound is administered orally, while the anti-PD-1 antibody is given via intraperitoneal injection. Dosing schedules and concentrations are optimized based on preliminary studies.
-
Efficacy Assessment: Tumor volumes are measured regularly. At the end of the study, tumors are harvested for immunophenotyping by flow cytometry and multiplex immunohistochemistry (IHC) to analyze changes in immune cell populations and their activation status.
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance between groups is determined using appropriate statistical tests (e.g., one-way ANOVA with Dunnett's multiple comparison test).[8]
References
- 1. Facebook [cancer.gov]
- 2. hibercell.com [hibercell.com]
- 3. HiberCell Initiates Phase 1a Clinical Trial of this compound, [globenewswire.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. HiberCell Announces Successful Completion and Interim Results of Phase 1 Study of Novel PERK Inhibitor, HC-5404, in Solid Tumors and Maps Forward Path as Monotherapy and in Combinations - BioSpace [biospace.com]
- 6. hibercell.com [hibercell.com]
- 7. hibercell.com [hibercell.com]
- 8. hibercell.com [hibercell.com]
A Comparative Meta-analysis of PERK Inhibitors in Clinical Development, Featuring HC-5404-Fu
For Researchers, Scientists, and Drug Development Professionals
The protein kinase R-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer.[1][2] In the tumor microenvironment, characterized by hypoxia, nutrient deprivation, and oxidative stress, PERK activation can promote cancer cell survival and adaptation.[3] Consequently, inhibition of the PERK signaling pathway has emerged as a promising therapeutic strategy in oncology. This guide provides a comparative meta-analysis of clinical trial data for PERK inhibitors, with a focus on HC-5404-Fu, a novel, potent, and selective PERK inhibitor that has recently completed a Phase 1a clinical trial.
PERK Signaling Pathway and Therapeutic Intervention
Under endoplasmic reticulum (ER) stress, the chaperone protein BiP/GRP78 dissociates from PERK, leading to its dimerization and autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which results in the attenuation of global protein synthesis and the preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis. PERK inhibitors, such as this compound, block the kinase activity of PERK, thereby preventing the downstream signaling cascade and promoting tumor cell apoptosis.[1][4]
Comparative Analysis of PERK Inhibitors
This section summarizes the available preclinical and clinical data for this compound and other notable PERK inhibitors.
Preclinical Activity
This compound has demonstrated potent and selective inhibition of PERK in preclinical studies. The following table compares its in vitro potency with other known PERK inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PERK | 23 | Biochemical | [5] |
| GSK2606414 | PERK | <1 | In Vitro Kinase Assay | [6] |
| APL-045 | PERK | 20 (eIF2α phosphorylation inhibition) | Cellular | [7] |
Clinical Trial Data: this compound (NCT04834778)
This compound has completed a Phase 1a multicenter, open-label, dose-escalation trial in patients with selected metastatic solid tumors.[8][9] The primary objectives were to establish the Maximum Tolerated Dose (MTD) and to evaluate safety and tolerability.[9]
Patient Demographics and Dosing:
| Characteristic | Value |
| Number of Patients | 23 |
| Age ≥ 65 years | 47.8% |
| Male | 52.2% |
| Prior Therapies ≥ 3 | 82.6% |
| Dose Levels Explored | 25 mg to 600 mg BID |
Safety and Tolerability:
The MTD was not established in the safety-evaluable population (N=23).[10] Treatment-related adverse events (TRAEs) are summarized below.
| Adverse Event Profile | Details |
| Any Grade TRAEs | 69.6% of patients |
| Common TRAEs (≥20%) | Nausea, fatigue, diarrhea, dry mouth |
| Grade ≥3 TRAEs | 17.4% of patients |
| Notable Grade ≥3 TRAEs | Hyperglycemia, acute myocardial infarction, decreased ejection fraction, increased troponin, AST, GGT, ALP, and lipase |
Preliminary Efficacy:
This compound demonstrated encouraging preliminary signs of antitumor activity in a heavily pretreated patient population.
| Efficacy Outcome | Result |
| Overall Response | 1 Partial Response (PR) in a renal cell carcinoma (RCC) patient |
| Disease Control | 8 patients with Stable Disease (SD) |
| Durability | The PR had a duration of over 130 weeks.[4] Four patients (17.4%) remained on therapy for over 180 days.[10] |
Experimental Protocols
Detailed experimental protocols for the clinical trial are not publicly available. However, this section outlines general methodologies for key experiments used in the evaluation of PERK inhibitors.
In Vitro PERK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PERK kinase activity.
General Protocol:
-
Reagents: Recombinant human PERK kinase, a suitable substrate (e.g., eIF2α or a synthetic peptide), ATP, and the test compound.
-
Procedure:
-
A kinase reaction is performed in a multi-well plate format.
-
The test compound is serially diluted and incubated with the PERK enzyme.
-
The reaction is initiated by the addition of the substrate and ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate or consumed ATP is quantified using a suitable detection method (e.g., radiometric assay, fluorescence-based assay, or luminescence-based assay).
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a nonlinear regression curve.[11][12]
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of a PERK inhibitor in a preclinical animal model.
General Protocol for a Renal Cell Carcinoma (RCC) Xenograft Model:
-
Cell Line: 786-O human renal cell carcinoma cells are commonly used.[7][8][13]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Procedure:
-
786-O cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The PERK inhibitor (e.g., this compound) is administered orally at a specified dose and schedule.[7]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for p-PERK, immunohistochemistry).
-
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed between treatment and control groups.
Multiplex Immunohistochemistry (IHC) for Pharmacodynamic Markers
Objective: To simultaneously detect and quantify multiple pharmacodynamic markers in tumor tissue to assess target engagement and downstream effects of the PERK inhibitor.
General Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsies are sectioned onto slides.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.
-
Multiplex Staining: A sequential staining and stripping method is often employed. This can involve:
-
Incubation with the first primary antibody.
-
Detection with a secondary antibody conjugated to a fluorophore or an enzyme for chromogenic detection.
-
Signal amplification if necessary (e.g., tyramide signal amplification).
-
Stripping of the primary and secondary antibodies.
-
Repetition of the process for each subsequent marker with a different fluorophore or chromogen.
-
-
Imaging: Slides are imaged using a multispectral imaging system.
-
Data Analysis: Specialized software is used to unmix the spectral signals from each fluorophore and quantify the expression and co-localization of the different markers within the tumor microenvironment.[4][14][15][16]
Conclusion
This compound is a promising PERK inhibitor with a manageable safety profile and early signs of clinical activity in heavily pretreated patients with advanced solid tumors. Its potent preclinical activity, both as a single agent and in combination with other targeted therapies, provides a strong rationale for its continued clinical development. Further studies are needed to identify the patient populations most likely to benefit from PERK inhibition and to explore rational combination strategies to enhance its therapeutic potential. The limited availability of comprehensive clinical data for other PERK inhibitors currently hinders a direct, in-depth meta-analysis. As more data from ongoing and future clinical trials become available, a more complete understanding of the therapeutic landscape of PERK inhibition will emerge.
References
- 1. What are PERK inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Analysis of Multiplexed Immunohistochemistry for Understanding Immune Profiles in Clinical Biopsy Samples - Flagship Biosciences [flagshipbio.com]
- 5. HC-5404 improves response to VEGFR-TKIs and ICIs in preclinical models | BioWorld [bioworld.com]
- 6. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hibercell.com [hibercell.com]
- 9. hibercell.com [hibercell.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Validation of Novel PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. PERK Inhibition by HC-5404 Sensitizes Renal Cell Carcinoma Tumor Models to Antiangiogenic Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to integrate IHC biomarkers for more effective clinical development in immuno-oncology - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. Multiplex chromogenic immunohistochemistry to stain and analyze paraffin tissue sections from the mouse or human - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of HC-5404-Fu: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of HC-5404-Fu, a PERK inhibitor used in cancer research. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, the following protocols are based on general best practices for chemical waste management and the precautionary principle of treating novel research compounds as potentially hazardous.
I. Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust.
II. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key chemical properties that inform safe handling and storage, gathered from publicly available sources.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄F₂N₄O₃ | ChemSrc[1] |
| Molecular Weight | 454.47 g/mol | TargetMol[2] |
| Storage (Solid) | -20°C for 3 years | TargetMol[2] |
| Storage (in Solvent) | -80°C for 1 year | TargetMol[2] |
| Common Solvent | Dimethyl sulfoxide (B87167) (DMSO) | MedchemExpress.com[3] |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This protocol is based on the assumption that this compound should be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step to ensure safety and regulatory compliance.
-
Unused or Expired this compound: Pure, unused, or expired this compound should be disposed of in its original container if possible.[4] If not, it should be transferred to a new, clean, and compatible container labeled as "Hazardous Waste."
-
Solutions of this compound: Solutions of this compound, typically in DMSO, must be collected in a designated, sealed, and properly labeled liquid waste container.[5] Do not mix with aqueous waste or other incompatible solvents.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper, are considered contaminated solid waste.[5] These should be collected in a dedicated, puncture-resistant container or a clearly labeled bag for solid chemical waste.[4][5]
Step 2: Waste Container Selection and Labeling
The choice of waste container is crucial to prevent leaks and reactions.
-
Liquid Waste: Use a chemically resistant container with a secure screw-on cap for liquid waste.[5]
-
Solid Waste: A puncture-resistant container or a durable, clearly labeled bag is suitable for solid waste.[5]
-
Labeling: Every waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the name of the solvent if applicable (e.g., "in DMSO").[5] The date of waste generation should also be included.
Step 3: Safe Storage of Chemical Waste
Proper storage of waste containers pending disposal is essential to maintain a safe laboratory environment.
-
Store all this compound waste in a designated and well-ventilated "Satellite Accumulation Area."[6][7]
-
Ensure that waste containers are kept closed except when adding waste.[1][6]
-
Segregate this compound waste from incompatible materials. As a general rule, store organic waste separately from acids and bases.[7]
Step 4: Arranging for Disposal
Never dispose of this compound or its solutions down the drain or in the regular trash.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.[5]
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.
IV. Disposal of this compound in DMSO
Since this compound is often dissolved in DMSO, specific considerations for this solvent are necessary.
-
DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved chemicals with it.[8]
-
Waste containing DMSO should be collected with other organic solvents.[8]
-
The final disposal of DMSO-containing waste is typically through chemical incineration by a specialized waste management company.[2][9]
V. Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general laboratory chemical waste management guidelines from various universities and safety organizations form the basis of the disposal protocol provided in this document. The key principle is to prevent the release of the chemical into the environment and to ensure the safety of laboratory personnel.
VI. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the laboratory.
References
- 1. vumc.org [vumc.org]
- 2. DMSO disposal - General Lab Techniques [protocol-online.org]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
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試験管内研究製品の免責事項と情報
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